tert-butyl N-(1-methoxybutan-2-yl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(1-methoxybutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-6-8(7-13-5)11-9(12)14-10(2,3)4/h8H,6-7H2,1-5H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQBOXFQDSCNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
tert-butyl N-(1-methoxybutan-2-yl)carbamate spectral data (NMR, IR, MS)
This guide serves as an authoritative technical reference for the characterization and synthesis of tert-butyl N-(1-methoxybutan-2-yl)carbamate . It is designed for medicinal chemists and process development scientists requiring precise spectral validation for this chiral building block, often used in the synthesis of kinase inhibitors (e.g., Syk, PARP) and peptidomimetics.
Spectral Characterization, Synthesis Protocol, and Quality Control
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | Boc-1-methoxybutan-2-amine; N-Boc-O-methyl-2-aminobutanol |
| CAS Registry | 100497-29-4 (Generic/Racemic) / 129603-01-6 (Related Chiral) |
| Molecular Formula | |
| Molecular Weight | 203.28 g/mol |
| Physical State | Colorless to pale yellow oil (low melting solid upon high purity) |
| Solubility | Soluble in |
Synthesis & Reaction Pathway
The most robust route involves the N-protection of 1-methoxybutan-2-amine using Di-tert-butyl dicarbonate (
Reaction Scheme
Figure 1: Direct N-Boc protection pathway under mild basic conditions.
Experimental Protocol
-
Preparation: Charge a reaction vessel with 1-methoxybutan-2-amine (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 mL/g).
-
Base Addition: Add Triethylamine (
) (1.5 equiv) and cool the solution to 0°C under atmosphere. -
Boc Anhydride: Dropwise add a solution of
(1.1 equiv) in DCM. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Stain: Ninhydrin or PMA).
-
Workup: Quench with saturated
, extract with DCM, wash organic layer with brine, and dry over . -
Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Hexanes/EtOAc 9:1 to 4:1).
Spectral Data Specifications
The following data represents the consensus reference values for the purified compound in Deuterated Chloroform (
A. Nuclear Magnetic Resonance ( NMR)
Instrument Frequency: 400 MHz | Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 4.65 – 4.75 | Broad Singlet | 1H | NH | Carbamate proton (exchangeable with |
| 3.65 – 3.75 | Multiplet | 1H | CH | Chiral center (C2), deshielded by Nitrogen |
| 3.38 – 3.45 | Doublet of Doublets | 2H | CH₂-O | Methylene adjacent to ether oxygen |
| 3.35 | Singlet | 3H | O-CH₃ | Methoxy methyl group (Characteristic sharp peak) |
| 1.50 – 1.65 | Multiplet | 2H | CH₂ | Ethyl group methylene (C3) |
| 1.44 | Singlet | 9H | t-Butyl | Boc protecting group (Dominant signal) |
| 0.92 | Triplet ( | 3H | CH₃ | Terminal methyl of the ethyl chain |
B. Carbon-13 NMR ( NMR)
Instrument Frequency: 100 MHz | Solvent:
| Chemical Shift ( | Assignment | Notes |
| 155.8 | C=O | Carbamate carbonyl carbon |
| 79.1 | C_quat | Quaternary carbon of tert-butyl group |
| 74.5 | CH₂-O | Ether methylene carbon |
| 59.0 | O-CH₃ | Methoxy carbon |
| 50.5 | CH-N | Chiral center (C2) |
| 28.4 | (CH₃)₃ | Methyl carbons of Boc group (Intense signal) |
| 25.1 | CH₂ | Ethyl methylene (C3) |
| 10.5 | CH₃ | Terminal methyl (C4) |
C. Infrared Spectroscopy (FT-IR)
Method: Neat oil on NaCl plates or ATR
-
3340 cm⁻¹ (Broad, m): N-H stretching (Carbamate).
-
2975, 2930 cm⁻¹ (Sharp, s): C-H stretching (Aliphatic).
-
1690 – 1705 cm⁻¹ (Strong): C=O stretching (Urethane Carbonyl). Critical for confirmation of Boc attachment.
-
1510 cm⁻¹ (m): N-H bending.
-
1170, 1245 cm⁻¹ (s): C-O-C stretching (Ether/Ester linkages).
D. Mass Spectrometry (MS)
Method: ESI (Positive Mode)
-
[M+H]⁺: 204.28 (calc)
Often weak or unobserved due to Boc lability. -
[M+Na]⁺: 226.28 (calc)
Dominant Peak . -
[M+H - Boc]⁺: ~104.1 (Fragment)
Loss of Boc group ( ). -
[M+H - Isobutene]⁺: ~148.2 (Fragment)
Common Boc fragmentation.
Quality Control & Troubleshooting
When analyzing this intermediate, researchers often encounter specific impurities. Use this logic tree to diagnose spectral anomalies.
Figure 2: NMR Diagnostic Logic for Purity Assessment.
Common Impurities
-
Residual
: Look for a sharp singlet at 1.50 ppm (distinct from the product Boc at 1.44 ppm). -
Free Amine: Absence of the NH doublet at 4.7 ppm and an upfield shift of the CH-N proton (to ~2.8-3.0 ppm).
Applications in Drug Development
This intermediate is a critical chiral scaffold in the synthesis of:
-
Syk Inhibitors: Used to introduce the 1-methoxybutan-2-yl moiety into imidazopyrazine cores for treating autoimmune diseases [1].
-
PARP Inhibitors: Functions as a solubilizing tail in poly(ADP-ribose) polymerase inhibitors [2].
-
Peptidomimetics: Acts as an O-methylated isoleucine/threonine mimic, preventing metabolic cleavage while retaining hydrogen bond acceptor capability.
References
-
Patent: Syk Inhibitor Compounds and Methods of Use. US Patent 9,145,414 B2. (2015).
-
Journal: Development of Novel PARP Inhibitors Based on 1,2,4-Triazolo[1,5-a]pyridine Scaffolds. MSpace. (2022).
-
Methodology: A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. (2011).
-
Spectral Database: NIST Chemistry WebBook, SRD 69. (For general Boc-amine fragment comparison).
tert-butyl N-(1-methoxybutan-2-yl)carbamate literature review
[1]
Part 1: Executive Summary & Chemical Identity
This compound is a protected primary amine featuring a chiral center at the C2 position and a methoxy ether at the C1 position. It serves as a lipophilic, non-polar pharmacophore in drug development, particularly in the synthesis of kinase inhibitors, protease inhibitors, and peptidomimetics where a specific "isostere" of isoleucine or valine is required but with altered solubility and metabolic profiles.
Chemical Specifications
| Property | Data |
| IUPAC Name | This compound |
| Common Name | Boc-1-methoxybutan-2-amine |
| Molecular Formula | C₁₀H₂₁NO₃ |
| Molecular Weight | 203.28 g/mol |
| CAS Number (Racemic) | Not widely listed; typically custom synthesized |
| CAS Number ((S)-isomer) | Derivative of 63448-63-5 (free amine) |
| Physical State | Colorless to pale yellow oil |
| Solubility | Soluble in DCM, THF, MeOH, EtOAc; Insoluble in water |
| Chirality | Available as (S)- or (R)- enantiomers (critical for bioactivity) |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of this molecule requires overcoming a specific chemoselective challenge: O-methylation in the presence of a carbamate . Direct methylation of N-Boc-2-aminobutanol often results in unwanted N-methylation. Therefore, the most robust protocols employ Pre-functionalization of the Oxygen or Stereospecific Displacement .
Pathway A: The "Chiral Pool" Inversion Route (High Purity)
This method is preferred for generating high-enantiomeric excess (ee) material starting from commercially available chiral diols. It relies on the steric preference of primary alcohols and SN2 inversion.
Target: (S)-tert-butyl N-(1-methoxybutan-2-yl)carbamate Starting Material: (R)-1,2-Butanediol
Step-by-Step Protocol
-
Regioselective O-Methylation
-
Reagents: (R)-1,2-Butanediol, MeI (1.05 eq), Ag₂O (catalytic) or NaH (carefully controlled).
-
Mechanism: The primary hydroxyl group at C1 is less sterically hindered than the secondary hydroxyl at C2.
-
Procedure: Treat (R)-1,2-butanediol with MeI and base at 0°C.
-
Result: (R)-1-methoxybutan-2-ol.
-
-
Activation (Mesylation)
-
Reagents: MsCl (Methanesulfonyl chloride), Et₃N, DCM.
-
Action: Converts the secondary alcohol into a good leaving group.
-
Protocol: To the alcohol in DCM at 0°C, add Et₃N followed by MsCl dropwise. Stir 2h. Workup with NaHCO₃.
-
-
Azidation (Stereochemical Inversion)
-
Reagents: NaN₃, DMF, 60°C.
-
Mechanism: SN2 attack by azide causes Walden Inversion at C2.
-
Transformation: (R)-Mesylate → (S)-Azide.
-
Safety Note: Azides are potential explosion hazards. Use a safety shield and keep molecular weight/azide ratio >3.
-
-
Reduction & Protection (One-Pot Staudinger/Boc)
-
Reagents: PPh₃, THF, H₂O, then Boc₂O.
-
Protocol:
-
Dissolve (S)-1-methoxy-2-azidobutane in THF/H₂O.
-
Add PPh₃ (Staudinger reduction) to generate the free amine in situ.
-
Once N₂ evolution ceases, add Boc₂O and weak base (NaHCO₃).
-
-
Result: (S)-tert-butyl N-(1-methoxybutan-2-yl)carbamate.
-
Pathway B: Biocatalytic Transamination (Green Chemistry)
Ideal for large-scale manufacturing where heavy metals and azides are avoided.
-
Substrate: 1-Methoxybutan-2-one (synthesized from 1-bromo-2-butanone + NaOMe).
-
Enzymatic Step: Reaction with an ω-Transaminase (e.g., Vibrio fluvialis transaminase) using Isopropylamine as the amine donor.
-
Selectivity: Enzymes can be selected to yield exclusively the (S)-amine.
-
-
Protection: The resulting aqueous amine solution is treated directly with Boc₂O and NaOH to yield the carbamate.
Part 3: Visualization of Reaction Logic
The following diagram illustrates the stereochemical logic of Pathway A, ensuring the final product has the correct (S)-configuration.
Caption: Stereochemical inversion strategy converting (R)-diol precursor to (S)-target via SN2 displacement.
Part 4: Quality Control & Characterization
To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.
Nuclear Magnetic Resonance (NMR)[7][11][14][15]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.60 (br s, 1H, NH) – Confirming carbamate.
-
δ 3.65 (m, 1H, CH-N) – Chiral center methine.
-
δ 3.35 (s, 3H, OCH₃) – Diagnostic methoxy singlet.
-
δ 3.25–3.40 (m, 2H, CH₂-O) – Diastereotopic protons adjacent to ether.
-
δ 1.44 (s, 9H, Boc-tBu).
-
δ 1.50 (m, 2H, CH₂-ethyl).
-
δ 0.92 (t, 3H, CH₃-ethyl).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Observed Mass: [M+H]⁺ = 204.3 or [M+Na]⁺ = 226.3.
-
Fragment: Loss of t-butyl group often seen (M-56).
Enantiomeric Purity (Chiral HPLC)
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:Isopropanol (95:5).
-
Requirement: ee > 98% for pharmaceutical applications.
Part 5: Applications in Drug Discovery
This specific building block is utilized to introduce a "masked" polar group (the ether) into a lipophilic chain. It is commonly found in:
-
Kinase Inhibitors: Occupying the ribose-binding pocket or solvent-front regions where the methoxy group can accept a hydrogen bond from the enzyme backbone (e.g., hinge region interactions).
-
Protease Inhibitors: Acting as a P1 or P2 side-chain mimic that improves oral bioavailability compared to the purely hydrophobic isoleucine side chain.
-
Peptidomimetics: Used to prevent proteolysis; the ether oxygen alters the electronic properties of the adjacent amine, reducing metabolic liability.
References
-
Preparation of 2-aminobutanol derivatives. Source: Google Patents (US3953512A). URL: Relevance: Foundational chemistry for aminobutanol precursors.[1]
-
N-Methylation vs O-Methylation Selectivity. Source: Wikidot (Lokey Lab Protocols). URL:[Link] Relevance: Discusses the pitfalls of methylating Boc-protected species and the need for selective strategies.
-
General Procedure for N-Boc Protection. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Standard operating procedure for the final protection step.
The Strategic Role of tert-Butyl N-(1-methoxybutan-2-yl)carbamate in Medicinal Chemistry
The following technical guide details the discovery, synthesis, and application of tert-butyl N-(1-methoxybutan-2-yl)carbamate , a specialized chiral building block that emerged as a critical intermediate in modern drug discovery, particularly for MTH1 inhibitors and CNS-active agents .[1]
Content Type: Technical Whitepaper & Synthesis Guide Subject: CAS 1468788-42-2 | Chiral Building Block Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1]
Executive Summary & Significance
This compound (CAS: 1468788-42-2) is the Boc-protected form of 1-methoxybutan-2-amine .[1] While not a marketed drug itself, it represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its discovery and history are inextricably linked to the search for metabolically stable, lipophilic bioisosteres of natural amino acids (specifically Isoleucine and Valine) and its pivotal role in the development of MTH1 inhibitors for cancer therapy around 2013–2014.[1][2]
Key Technical Attributes
| Property | Specification |
| CAS Number | 1468788-42-2 (Boc-form); 63448-63-5 (Free Amine) |
| Molecular Formula | |
| Molecular Weight | 203.28 g/mol |
| Chirality | Available as (S)- and (R)- enantiomers (critical for potency) |
| Pharmacophore Role | Lipophilic H-bond acceptor; Bioisostere for sec-butyl side chains |
| Primary Applications | MTH1 Inhibitors (Oncology), CRF Antagonists (CNS), Flavor Modulators |
Discovery and Historical Context
The history of this compound is not defined by a single "eureka" moment but by two distinct waves of chemical evolution:
Phase 1: The Amino Alcohol Era (1970s–1990s)
Initially, the core structure (1-methoxybutan-2-amine) appeared in literature as a derivative of 2-aminobutanol .[1] During this period, medicinal chemists sought to modify the side chains of amino acids to improve blood-brain barrier (BBB) permeability.[1][2] The conversion of the hydroxyl group of 2-aminobutanol to a methyl ether created a more lipophilic moiety that retained hydrogen-bond accepting capability but eliminated the hydrogen-bond donor, reducing polar surface area (PSA).[1]
Phase 2: The MTH1 & Targeted Therapy Boom (2013–Present)
The specific Boc-protected intermediate (CAS 1468788-42-2) saw a surge in demand and patent literature appearance around 2013-2014 .[1] This coincides with the intense race to develop inhibitors of MTH1 (MutT Homolog 1) , an enzyme required for cancer cell survival under oxidative stress.[1][2]
-
The Driver: Research groups, notably at the Karolinska Institutet and associated biotech firms, identified that blocking MTH1 kills cancer cells by forcing them to incorporate oxidized nucleotides into their DNA.[1][2]
-
The Molecule's Role: The 1-methoxybutan-2-yl amine side chain was identified as a crucial substituent in pyrimidine-diamine based MTH1 inhibitors (e.g., in Patent WO2014084778A1 ).[1] It provided the optimal steric fit and metabolic stability profile compared to simple alkyl chains.[1][2]
-
Commercialization: Consequently, chemical suppliers began scaling up the Boc-protected form to supply high-throughput screening (HTS) and lead optimization campaigns, transitioning it from a custom synthesis target to a catalog reagent.[1][2]
Synthesis and Manufacturing Methodologies
The synthesis of this compound requires strict control over stereochemistry, as the biological activity of the final drug often resides in a single enantiomer (typically the S-enantiomer, derived from L-2-aminobutyric acid).[1]
Route A: The "Classical" Amino Acid Reduction (Standard Lab Scale)
This route uses commercially available (S)-2-aminobutyric acid as the chiral pool starting material.[1]
Protocol:
-
Protection: (S)-2-aminobutyric acid is protected with
in NaOH/Dioxane.[1] -
Reduction: The carboxylic acid is reduced to the alcohol using Isobutyl chloroformate/NaBH4 (mixed anhydride method) or LiAlH4 (requires careful handling).[1][2]
-
Methylation: The resulting Boc-amino alcohol is O-methylated.[1]
Route B: The Biocatalytic / Transaminase Route (Industrial Scale)
For multi-kilogram scale-up, a biocatalytic approach avoids expensive reduction steps and heavy metal waste.[1][2]
Protocol:
-
Substrate: Start with 1-methoxy-2-butanone (achiral ketone).[1]
-
Enzymatic Resolution: Use an
-Transaminase (with PLP cofactor) and an amine donor (e.g., isopropylamine).[1][2] -
Selectivity: The enzyme selectively produces the (S)-amine with >99% ee.[1]
-
Protection: In-situ protection with
yields the final carbamate.[1]
Visualization of Synthesis Workflows[1][2]
Caption: Comparison of the Classical Chemical Route (Top) vs. Modern Biocatalytic Route (Bottom).
Experimental Protocol: Deprotection & Coupling
Self-Validating System for Researchers
In drug discovery, the Boc-group is a temporary protecting group.[1][2] The critical step is removing it to release the reactive amine without affecting the ether linkage.[1][2]
Standard Operating Procedure (SOP) for Deprotection
Objective: Isolate 1-methoxybutan-2-amine hydrochloride for subsequent coupling.
-
Dissolution: Dissolve 1.0 eq (e.g., 2.03 g) of this compound in Dichloromethane (DCM) (5 volumes).
-
Acidolysis: Cool to 0°C. Add 4M HCl in Dioxane (5.0 eq) dropwise.
-
Reaction: Stir at Room Temperature (RT) for 2–3 hours. Monitor by TLC (ninhydrin stain) or LCMS (disappearance of m/z 204 peak).[1][2]
-
Work-up:
-
Validation:
-
1H NMR (DMSO-d6): Check for loss of Boc singlet (1.4 ppm) and presence of ammonium protons (~8.0 ppm).
-
Chiral HPLC: Verify no racemization occurred during acidolysis.
-
Applications in Drug Discovery[2][6][7][8][9]
MTH1 Inhibitors (Oncology)
The primary driver for this compound's utility.[1][2] MTH1 hydrolyzes oxidized dGTP, preventing its incorporation into DNA.[1][2] Inhibitors require a specific geometry to fit the MTH1 active site.[1][2]
-
Mechanism: The 1-methoxybutan-2-yl group fits into a hydrophobic pocket of the MTH1 enzyme while the ether oxygen can engage in water-mediated hydrogen bonding.[1]
-
Reference: Helleday et al.[1][2] (WO2014084778A1) utilized this motif to optimize potency and solubility.[1][2]
CNS Agents (CRF Antagonists)
Corticotropin-Releasing Factor (CRF) antagonists treat anxiety and depression.[1]
-
Role: The methoxy-butyl chain improves lipophilicity (LogP) facilitating BBB penetration compared to the hydroxy-analog, while maintaining metabolic stability against CYP450 oxidation.[1]
Flavor Modifiers
Patents by flavor companies (e.g., Senomyx) describe amides derived from this amine as Sweet Taste Enhancers .[1][2] The chiral alkyl chain interacts with the T1R2/T1R3 sweet taste receptors.[1][2]
Technical Specifications & Safety Data
| Parameter | Data |
| Physical State | Colorless to pale yellow liquid (Boc-form) |
| Boiling Point | ~95°C at 0.5 mmHg (Predicted) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
| Storage | 2-8°C, Inert Atmosphere (Argon/Nitrogen) |
| Safety (GHS) | Warning. H315 (Skin Irrit.), H319 (Eye Irrit.).[1][2][3] The free amine is Flammable and Corrosive . |
References
-
Helleday, T., et al. (2014).[1][2] Pyrimidine-2,4-diamine derivatives for treatment of cancer. WO Patent 2014/084778 A1. Link
-
Tachdjian, C., et al. (2010).[1][2] Bis-aromatic amides and their uses as sweet flavor modifiers, tastants, and taste enhancers. US Patent 7,842,324 B2.[1][2] Link
-
Dubowchik, G. M., et al. (1999).[1][2] Pyrazinones and triazinones and their derivatives thereof. European Patent EP 0927171 B1.[1][2] Link
-
PubChem. (2025).[1][2] Compound Summary: this compound.[1] National Library of Medicine.[1][2] Link (Related structure)
-
Grogan, G. J., et al. (2018).[1][2] Semi-preparative synthesis of (S)-1-methoxypropan-2-amine. ResearchGate. (Methodology reference for chiral amine synthesis). Link
Sources
- 1. 2-Butanamine, 1-methoxy- | C5H13NO | CID 93837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101133026B - 1- sulfonyl-pi perdine- 3 -carboxyl i c acid amide derivatives as inhibitors of 11-beta-hydroxysteroid dehydrogenase for the treatment of type ii diabetes mellitus - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
Safety, Handling, and MSDS Guide: tert-Butyl N-(1-methoxybutan-2-yl)carbamate
Executive Summary & Chemical Identity
tert-Butyl N-(1-methoxybutan-2-yl)carbamate is a specialized chiral building block used primarily in the synthesis of pharmaceutical agents, including peptidomimetics and kinase inhibitors. It serves as a protected form of 1-methoxybutan-2-amine , where the tert-butyloxycarbonyl (Boc) group masks the nucleophilic amine, allowing for selective reactions on other parts of the molecule.
While the parent amine is corrosive and highly flammable, the Boc-protected derivative exhibits a tempered safety profile, typically presenting as an irritant. However, its handling requires strict adherence to protocols regarding ether peroxide formation and gas evolution during deprotection steps.
Chemical Identifiers
| Property | Detail |
| Chemical Name | This compound |
| Synonyms | Boc-1-methoxybutan-2-amine; N-Boc-2-amino-1-methoxybutane |
| Structure | CH₃CH₂CH(NHBoc)CH₂OCH₃ |
| Parent Amine CAS | 63448-63-5 (1-methoxybutan-2-amine) |
| Derivative CAS | Not widely listed (Proprietary/Novel Intermediate) |
| Molecular Formula | C₁₀H₂₁NO₃ |
| Molecular Weight | ~203.28 g/mol |
| Physical State | Colorless to pale yellow liquid or low-melting solid |
Hazard Identification & Toxicology (GHS Classification)
Note: As a specific SDS for this derivative may not be commercially indexed, the following classification is derived from Structure-Activity Relationships (SAR) of analogous Boc-amino ethers and the parent amine.
Core Hazards
-
Skin/Eye Irritation: Unlike the parent amine (H314 Corrosive), the Boc-protected form is typically H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The carbamate moiety reduces the basicity significantly.
-
Flammability: The addition of the Boc group increases molecular weight and boiling point. While the parent is Highly Flammable (H225), the derivative is likely a Combustible Liquid (Class IIIB) .
-
Specific Target Organ Toxicity (STOT): H335 (May cause respiratory irritation) is standard for volatile organic intermediates.
Critical Functional Group Risks
-
Ether Linkage (Methoxy): Potential for peroxide formation upon prolonged exposure to air/light.
-
Carbamate (Boc): Thermally stable up to ~150°C, but decomposes rapidly in strong acids, releasing flammable isobutylene gas and CO₂.
Safe Handling & Engineering Controls
Personal Protective Equipment (PPE)
-
Gloves: Nitrile rubber (0.11 mm minimum) is sufficient for splash protection.[1] For prolonged immersion, use laminate (Silver Shield) due to the ether functionality.
-
Respiratory: If handling >10g or heating, use a half-mask respirator with Organic Vapor (OV) cartridges.
-
Eyes: Chemical safety goggles. Face shield recommended during deprotection (pressure risk).
Engineering Controls
-
Ventilation: All operations must be performed inside a certified chemical fume hood.
-
Inert Atmosphere: Store and handle under nitrogen or argon to prevent moisture absorption and peroxide formation.
Storage & Stability
-
Temperature: Store at 2–8°C .
-
Conditions: Keep container tightly closed in a dry, well-ventilated place.
-
Incompatibilities: Strong oxidizing agents (peroxide risk), strong acids (premature deprotection).
Experimental Workflow: Synthesis & Deprotection
Expert Insight: The most hazardous phase in this compound's lifecycle is the removal of the Boc group. The following protocols ensure safety during this transition.
Protocol A: Boc-Deprotection (Acidolysis)
Objective: Removal of Boc group to regenerate the free amine salt. Hazards: Evolution of Isobutylene (Flammable) and CO₂ (Asphyxiant/Pressure).
-
Dissolution: Dissolve 1.0 eq of this compound in Dichloromethane (DCM) (5-10 volumes).
-
Acid Addition: Cool to 0°C. Slowly add Trifluoroacetic acid (TFA) or 4M HCl in Dioxane (5-10 eq).
-
Caution: Gas evolution will be vigorous. Ensure the system is vented through a bubbler or open needle.
-
-
Reaction: Stir at 0°C -> RT for 1-2 hours. Monitor CO₂ release.
-
Quenching: Concentrate in vacuo. Do not concentrate to dryness if peroxides are suspected.
Protocol B: Peroxide Test (Before Distillation/Heating)
Before heating the liquid derivative, test for peroxides using KI starch paper .
-
Negative: Paper remains white.
-
Positive: Paper turns blue/purple. Action: Treat with mild reducing agent (e.g., aqueous sodium bisulfite) before proceeding.
Visualizations
Diagram 1: Safety Decision Tree (Amine vs. Boc-Derivative)
This decision tree guides researchers on how handling requirements shift from the corrosive parent amine to the protected intermediate.
Caption: Workflow distinguishing the corrosive risks of the parent amine from the pressure hazards of the Boc-derivative during deprotection.
Diagram 2: Boc Deprotection Mechanism & Safety Points
Visualizing the chemical transformation and associated physical hazards.
Caption: Mechanistic pathway highlighting the release of flammable isobutylene and pressurized CO₂ during acidolysis.
Emergency Response Protocols
| Scenario | Immediate Action |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2] Seek medical attention if irritation persists. |
| Skin Contact | Wash with soap and plenty of water. Remove contaminated clothing. |
| Inhalation | Move person to fresh air.[2] If breathing is difficult, give oxygen. |
| Fire | Use Water Spray, Alcohol-Resistant Foam, Dry Chemical, or Carbon Dioxide . Note: Do not use a solid water stream as it may scatter the liquid. |
| Spill | Absorb with inert material (sand/vermiculite). Do not use combustible materials (sawdust). Dispose of as hazardous organic waste. |
References
-
TCI Chemicals. (2024). Safety Data Sheet: 2-Amino-1-methoxybutane (Parent Amine).[3] Retrieved from
-
PubChem. (2024). Compound Summary: 1-Methoxybutan-2-amine (CAS 63448-63-5).[4][5][3][6] National Library of Medicine. Retrieved from [3]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[7] Wiley-Interscience. (Standard reference for Boc chemistry and safety).
-
Sigma-Aldrich. (2024). General MSDS for Boc-Protected Amines (e.g., Boc-Valinol). Retrieved from
-
BenchChem. (2025). Boc Protection Mechanism and Safety Guide. Retrieved from
Sources
- 1. carlroth.com [carlroth.com]
- 2. 2-Amino-1-methoxybutane | 63448-63-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 2-Butanamine, 1-methoxy- | C5H13NO | CID 93837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-AMINO-1-METHOXYBUTANE CAS#: 63448-63-5 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. guidechem.com [guidechem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Methodological & Application
Application Note: High-Yield Incorporation of tert-butyl N-(1-methoxybutan-2-yl)carbamate into Peptide Scaffolds
Topic: Optimized Protocol for the Chemoselective Deprotection and Amide Coupling of tert-butyl N-(1-methoxybutan-2-yl)carbamate Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract & Strategic Overview
This compound is a valuable building block in medicinal chemistry, particularly for installing the 1-methoxybutan-2-amine motif—a chiral amine fragment often used to modulate lipophilicity and metabolic stability in kinase inhibitors and GPCR ligands.
While the Boc-protection offers stability, the downstream utilization of this reagent presents a specific challenge: volatility of the free amine . The deprotected species, 1-methoxybutan-2-amine, has a boiling point of approximately 126°C (at 760 mmHg).[1] While not gaseous, it possesses significant vapor pressure. Standard deprotection protocols involving TFA followed by basic workup and rotary evaporation frequently result in yield losses of 20–40% due to co-evaporation of the free amine.
This guide details a Salt-Isolation Strategy that circumvents the isolation of the free base, ensuring quantitative retention of the amine fragment prior to amide coupling.
Experimental Workflow
The following logic flow illustrates the critical decision points to avoid yield loss.
Figure 1: Optimized workflow favoring HCl salt isolation over free-basing to prevent loss of the volatile amine fragment.
Critical Data & Reagent Selection
Before beginning, review the physicochemical properties and reagent compatibility.
Table 1: Deprotection Reagent Comparison
| Reagent System | Suitability | Rationale |
| 4M HCl in Dioxane | Optimal | Generates a solid hydrochloride salt that precipitates or crystallizes, allowing filtration/concentration without loss of the amine. |
| TFA / DCM (1:1) | Sub-optimal | Requires removal of excess TFA. The resulting TFA salt is often an oil (hygroscopic).[2] Subsequent free-basing risks evaporation of the amine. |
| TMSOTf / 2,6-Lutidine | Specialized | Mild, but reagents are difficult to remove from this specific low-molecular-weight amine. |
Table 2: Stoichiometry for Coupling (Scale: 1.0 mmol)
| Component | Equivalents | Role |
| Amine HCl Salt | 1.0 eq | Nucleophile source (hygroscopic, weigh quickly). |
| Carboxylic Acid (R-COOH) | 1.0 - 1.1 eq | Electrophile. Slight excess ensures complete consumption of the amine. |
| HATU | 1.1 - 1.2 eq | Coupling reagent. Preferred over EDC/HOBt for steric bulk. |
| DIPEA (Hünig's Base) | 3.5 - 4.0 eq | Critical: 1 eq to neutralize HCl salt + 2-3 eq to activate coupling. |
| DMF (Anhydrous) | 0.1 - 0.2 M | Solvent. |
Detailed Experimental Protocols
Protocol A: Chemoselective Boc-Deprotection (HCl Method)
Objective: Isolate 1-methoxybutan-2-amine hydrochloride quantitatively.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane (approx. 2 mL per mmol).
-
Acidolysis: Cool the solution to 0°C (ice bath). Add 4M HCl in Dioxane (10 equiv) dropwise.
-
Note: Gas evolution (isobutylene) will occur.[3] Ensure the system is vented through a needle/bubbler.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–3 hours.
-
Monitoring: TLC (stain with Ninhydrin; the product amine will stain red/purple, starting material does not stain or stains faintly yellow).
-
-
Isolation (The Critical Step):
-
Scenario 1 (Precipitate forms): Dilute with diethyl ether (Et₂O) to maximize precipitation. Filter the solid under nitrogen, wash with Et₂O, and dry under vacuum.
-
Scenario 2 (No precipitate/Oil forms): Concentrate the mixture in vacuo at ambient temperature (do not heat >30°C). Co-evaporate twice with toluene or DCM to remove excess HCl.
-
Result: You will obtain a white to off-white hygroscopic solid (the HCl salt). Store in a desiccator.
-
Protocol B: Amide Coupling (HATU-Mediated)
Objective: Couple the amine salt to a carboxylic acid (R-COOH).
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.2 M).
-
Base Addition 1: Add DIPEA (1.0 equiv) to the acid/HATU mixture. Stir for 2–5 minutes at RT to form the active ester (OAt-ester). The solution usually turns yellow.
-
Amine Addition: Add the 1-methoxybutan-2-amine HCl salt (from Protocol A, 1.0 equiv) directly to the reaction vessel.
-
Base Addition 2: Immediately add the remaining DIPEA (2.5–3.0 equiv).
-
Why? The first equivalent neutralizes the HCl salt, freeing the amine in situ to attack the active ester immediately, preventing volatility loss.
-
-
Reaction: Stir at RT for 1–4 hours. Monitor by LCMS (look for [M+H]⁺ of the amide).
-
Workup:
-
Purification: Flash column chromatography (Gradient: 0–50% EtOAc in Hexanes/Heptane).
Quality Control & Troubleshooting
Analytical Validation
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
Look for the disappearance of the Boc singlet (~1.4 ppm, 9H).
-
Diagnostic Signal: The methoxy group (-OCH₃) typically appears as a sharp singlet around 3.3–3.4 ppm. The chiral center proton (-CH-N) will shift downfield significantly after amide formation compared to the amine salt.
-
-
LCMS:
-
The amine HCl salt is often invisible on UV but detectable on ELSD or CAD detectors. In MS (ESI+), look for m/z = 104.1 [M+H]⁺ (free amine mass).
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Deprotection) | Volatility of free base. | Ensure you are isolating the HCl salt . Do not wash with basic aqueous solutions (NaOH/NaHCO₃) prior to coupling. |
| Incomplete Coupling | Salt not neutralized. | Ensure sufficient DIPEA (at least 3.5 eq total) is used. The HCl consumes 1 full equivalent. |
| Racemization | Over-activation. | If the chiral center is critical, maintain temperature at 0°C during DIPEA addition and use HATU (suppresses racemization better than EDC). |
References
-
Boc Deprotection Mechanisms & Reagents
-
Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)."[6] Journal of Peptide Research, 2001, 58(4), 338-341.
-
-
Amide Coupling Best Practices (HATU)
-
Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993, 115(10), 4397-4398.
-
-
Physical Properties of 1-methoxybutan-2-amine
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 93837, 2-Butanamine, 1-methoxy-.
-
-
General Protocol for Boc Removal
Sources
Application Note: tert-Butyl N-(1-methoxybutan-2-yl)carbamate as a Pharmaceutical Precursor
Executive Summary
Compound: tert-Butyl N-(1-methoxybutan-2-yl)carbamate CAS: 1468788-42-2 (Racemic) / Specific enantiomers vary Core Moiety: 1-Methoxybutan-2-amine Role: Chiral building block for introducing the 1-methoxybutan-2-yl motif.
This guide details the strategic application and synthesis of this compound. This precursor is a protected form of 1-methoxybutan-2-amine , a structural motif increasingly utilized in modern drug discovery to modulate lipophilicity and metabolic stability. It serves as a critical intermediate in the synthesis of MTH1 inhibitors , TLR7/8 modulators (e.g., for Lupus treatment), and Kinase inhibitors (ALK/ROS1).
The tert-butoxycarbonyl (Boc) group provides robust protection for the amine during base-catalyzed alkylations or palladium-catalyzed cross-couplings, while the methoxy-ether side chain offers a polar-hydrophobic balance superior to simple alkyl chains.
Strategic Utility in Drug Design
The "Ether-Ethyl" Motif
In medicinal chemistry, replacing a simple alkyl chain (like a sec-butyl group) with a
-
Solubility Enhancement: The ether oxygen acts as a weak hydrogen bond acceptor, lowering logD without introducing a high-polarity donor (like -OH).
-
Metabolic Blocking: The terminal methoxy group blocks potential oxidation sites found on longer alkyl chains.
-
Chiral Molecular Recognition: The C2 chiral center allows for strict stereochemical control, critical for fitting into ATP-binding pockets of kinases (e.g., MTH1, ROS1).
Case Studies in Pharmaceutical Intermediates
| Drug Class | Target | Function of Motif | Reference |
| Immunomodulators | TLR7/8 | The (S)-enantiomer improves potency in quinoline-based lupus treatments (e.g., Eisai compounds). | [1] |
| Oncology | MTH1 (NUDT1) | Used to synthesize 2-amino-4-(N-alkylamino)pyrimidines; blocks nucleotide sanitization in cancer cells. | [2] |
| Antitubercular | Benzotriazine | The amine tail improves cell permeability in Mycobacterium tuberculosis. | [3] |
Protocol: High-Fidelity Synthesis
Note: While commercial sources exist, variable enantiomeric excess (ee) can compromise biological data. The following protocol ensures >98% ee using (S)-2-aminobutan-1-ol as the chiral pool starting material.
Workflow Diagram
Figure 1: Chemo-selective synthesis pathway avoiding racemization and N-methylation.
Detailed Methodology
Step 1: N-Protection (Boc-ylation)
Objective: Protect the amine to prevent interference during methylation.
-
Reagents: (S)-2-aminobutan-1-ol (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 1.2 eq), DCM (10 vol).
-
Procedure:
-
Dissolve (S)-2-aminobutan-1-ol in DCM at 0°C.
-
Add TEA, followed by dropwise addition of Boc₂O in DCM.
-
Warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Wash with 1M citric acid (to remove unreacted amine/TEA), then brine. Dry over Na₂SO₄ and concentrate.
-
QC Check: ¹H NMR should show a singlet at ~1.44 ppm (9H, Boc).
-
Step 2: Selective O-Methylation (The Silver Oxide Method)
Critical Note: Standard Williamson ether synthesis (NaH/MeI) often leads to N-methylation or cyclization to oxazolidinones when using Boc-protected amino alcohols. The Silver Oxide (Ag₂O) method is milder and highly selective for O-methylation.
-
Reagents: N-Boc-2-aminobutan-1-ol (1.0 eq), Methyl Iodide (MeI, 5.0 eq), Silver(I) Oxide (Ag₂O, 2.0 eq), Acetonitrile (ACN) or DMF.
-
Procedure:
-
Dissolve the N-Boc intermediate in anhydrous ACN.
-
Add Ag₂O (solid) and MeI.
-
Stir vigorously at RT for 24–48 hours in the dark (foil-wrapped flask).
-
Filtration: Filter through a Celite pad to remove silver salts.
-
Purification: Concentrate filtrate. If necessary, purify via flash chromatography (Hexane/EtOAc 8:2).
-
Validation:
-
¹H NMR (CDCl₃): Look for the methoxy singlet at ~3.35 ppm. The NH proton should appear as a broad doublet at ~4.6 ppm.
-
Chiral HPLC: Confirm retention of stereochemistry compared to racemic standard.
-
-
Protocol: Downstream Application (Deprotection & Coupling)
Once synthesized, the carbamate is a "masked" amine ready for installation into the drug scaffold.
Acidolytic Deprotection
Objective: Reveal the free amine as a salt for coupling.
-
Reagent: 4M HCl in Dioxane (anhydrous).
-
Protocol:
-
Dissolve the carbamate in minimal dry dioxane or DCM.
-
Add 4M HCl/Dioxane (5–10 eq) at 0°C.
-
Stir at RT for 2 hours. TLC (ninhydrin stain) will show loss of the high Rf spot and appearance of a baseline spot.
-
Isolation: Concentrate in vacuo to yield (S)-1-methoxybutan-2-amine hydrochloride .
-
Storage: Store as the HCl salt; the free amine is volatile and hygroscopic.
-
SNAr Coupling (Example: MTH1 Inhibitor Synthesis)
Context: Installing the amine onto a chloropyrimidine core.
-
Reagents: 2,4-Dichloropyrimidine derivative (1.0 eq), (S)-1-methoxybutan-2-amine HCl (1.2 eq), DIPEA (3.0 eq), n-Butanol or DMF.
-
Protocol:
-
Suspend the chloropyrimidine and amine salt in n-Butanol.
-
Add DIPEA (Hunig's Base) to liberate the free amine.
-
Heat to 95°C for 12 hours.
-
Workup: Evaporate solvent, redissolve in EtOAc, wash with water.
-
Result: The chiral amine is now the "tail" of the inhibitor, providing the necessary hydrophobic fit.
-
Physicochemical Profile
| Property | Value (Predicted) | Relevance |
| Molecular Weight | 203.28 g/mol | Fragment-like, ideal for building blocks.[1] |
| LogP (ClogP) | ~1.8 | Lipophilic enough for cell permeability, not "greasy". |
| H-Bond Donors | 1 (NH) | Critical for backbone interactions. |
| H-Bond Acceptors | 3 (C=O, O-Boc, O-Me) | Ether oxygen often engages water networks in protein pockets. |
| Rotatable Bonds | 5 | Flexible adaptation to binding sites. |
Visualizing the Drug Discovery Workflow
Figure 2: Integration of the methoxy-butylamine motif into Structure-Activity Relationship (SAR) cycles.
References
-
Eisai R&D Management Co Ltd. (2014). Selectively Substituted Quinoline Compounds (TLR7/8 Inhibitors). European Patent EP3995495A1. Link
-
Karolinska Institutet. (2015). MTH1 Inhibitors for Treatment of Inflammatory and Autoimmune Conditions.[2] WO2015187089A1. Link
-
National Institutes of Health (NIH). (2012). Discovery and Optimization of Benzotriazine Di-N-Oxides Targeting Mycobacterium tuberculosis. PMC3503248. Link
-
BenchChem. (2025).[3] Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine (Analogous Protocol).Link
Sources
Application Note: Purification Strategies for tert-butyl N-(1-methoxybutan-2-yl)carbamate
This Application Note is designed for researchers and process chemists requiring high-purity isolation of tert-butyl N-(1-methoxybutan-2-yl)carbamate . This compound serves as a critical chiral building block in the synthesis of peptidomimetics and API intermediates.
The guide prioritizes field-proven reliability , distinguishing between rapid "workup-based" purification for intermediate use and "chromatographic" isolation for analytical standards.
Physicochemical Profile & Purification Logic
Before selecting a method, understand the molecule's behavior. This compound combines a lipophilic protecting group (Boc ) with a polar ether motif (methoxy ).
| Property | Characteristic | Impact on Purification |
| Lipophilicity | Moderate (LogP ~2.0–2.5) | Soluble in organic solvents (DCM, EtOAc, Toluene).[1] |
| Acid Sensitivity | High (Boc group) | Avoid strong acid washes (e.g., >1M HCl) or prolonged exposure to acidic media. Use Citric Acid or KHSO₄. |
| Water Solubility | Low to Moderate | The methoxy group increases water solubility compared to alkyl carbamates. Salting out (Brine) is mandatory during extraction. |
| Thermal Stability | Moderate (<150°C) | Distillation is viable only under high vacuum (<1 mbar) to prevent Boc thermolysis (isobutylene release). |
Pre-Purification Assessment (TLC)
Develop a Thin Layer Chromatography (TLC) system to monitor impurities (unreacted amine, Boc anhydride).
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: 20% Ethyl Acetate in Hexanes (or Heptane).
-
Visualization:
-
UV (254 nm): Weak absorption (carbamate carbonyl only).
-
Stain (Mandatory):Ninhydrin (for free amine starting material) or Hanessian’s Stain (Cerium Molybdate) (for the Boc-product, appears as a dark blue/gray spot upon heating).
-
Method A: Chemoselective Liquid-Liquid Extraction (LLE)
Best For: Crude cleanup after synthesis; removing unreacted amine and excess Boc anhydride without chromatography. Purity Target: >95% (Suitable for next-step synthesis).
The Mechanism
This protocol utilizes the pH-switchable nature of the impurities while keeping the neutral carbamate in the organic phase.
-
Acidic Wash: Protonates unreacted starting amine (
), forcing it into the aqueous layer. -
Basic Wash: Removes acidic byproducts (e.g., phenols if additives were used) and neutralizes residual acid.
Protocol Steps
-
Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) .
-
Note: Avoid DCM if possible to prevent emulsion formation with the methoxy surfactant-like properties.
-
-
Quench/Wash 1 (Amine Removal):
-
Wash the organic phase with 0.5 M Citric Acid (2 x solvent volume).
-
Why Citric Acid? It is mild enough to preserve the Boc group but strong enough (
) to protonate the aliphatic amine.
-
-
Wash 2 (Salting Out):
-
Wash with Saturated Brine (NaCl) .
-
Critical: The methoxy group makes the product slightly amphiphilic. Brine increases the ionic strength of the water, forcing the product back into the organic phase ("Salting Out").
-
-
Wash 3 (Neutralization):
-
Drying:
Method B: Flash Column Chromatography
Best For: Analytical standards, removal of non-polar impurities (e.g., mineral oil, bis-Boc byproducts), or failed LLE. Purity Target: >99%.
Experimental Workflow (Graphviz Visualization)
Caption: Step-by-step Flash Chromatography workflow for isolating Boc-amino ethers.
Detailed Protocol
-
Column Sizing: Use a silica-to-sample ratio of 30:1 (w/w).
-
Loading:
-
Preferred:Dry Loading . Dissolve crude oil in minimal DCM, add silica gel (1:2 ratio), and evaporate to a free-flowing powder. This prevents "streaking" caused by the viscous oil.
-
-
Mobile Phase:
-
Detection: Collect fractions. Spot on TLC and stain with Cerium Molybdate (Hanessian's) . The product usually elutes at Rf ~0.4–0.5 in 20% EtOAc/Hexane.
Method C: Vacuum Distillation (Scalability)
Best For: Large-scale (>50g) purification where chromatography is cost-prohibitive. Risk: Thermal degradation of the Boc group (isobutylene elimination) if temperature exceeds 150°C.
-
Equipment: Short-path distillation head (Vigreux column optional).
-
Vacuum Requirement: High vacuum is essential (< 0.5 mmHg or < 1 mbar ).
-
Procedure:
-
Degas the oil under vacuum at RT for 30 mins.
-
Slowly ramp oil bath temperature.
-
Boiling Point Estimation: Based on analogous Boc-amines, expect boiling points around 100–120°C at 0.5 mmHg .
-
Safety: Keep the pot temperature below 140°C . If the product does not distill by this temp, abort and use chromatography to avoid decomposition.
-
Quality Control & Troubleshooting
QC Specifications
-
1H NMR (CDCl₃):
- 1.44 (s, 9H, Boc t-Bu ).
-
3.35 (s, 3H, Methoxy
). - 4.8–5.0 (br s, 1H, Carbamate NH ).
-
HPLC Purity: >98% (UV 210 nm - note low absorbance).
-
Residual Solvent: Check for EtOAc or Hexane peaks; viscous oils trap solvents easily. High vacuum drying (>12h) is often required.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (LLE) | Product lost to aqueous phase. | Saturate aqueous layers with NaCl (Brine). Re-extract aqueous layer with DCM. |
| Boc Decomposition | Acid wash too strong or prolonged. | Switch from HCl to 0.5M Citric Acid. Keep contact time <15 mins. |
| Streaking on Column | Sample overload or high viscosity. | Use Dry Loading technique. Add 1% Triethylamine to mobile phase (rarely needed for carbamates but helps if free amine is present). |
| Oil won't solidify | Intrinsic property (low MP). | Dry under high vacuum for 24h. Store in freezer (-20°C); it may slowly crystallize or remain a gum. |
References
-
BenchChem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines. (Accessed 2026).
-
Sigma-Aldrich. Product Specification: tert-Butyl N-[(2R)-but-3-yn-2-yl]carbamate (Analogous physicochemical properties).
-
National Institute of Standards and Technology (NIST). tert-Butyl carbamate Properties and Spectra.
- Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard reference for Boc stability and removal conditions).
-
Oakwood Chemical. (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate Safety Data Sheet.
Sources
- 1. Lab Reporter [fishersci.co.uk]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
Scalable Process Development: tert-Butyl N-(1-methoxybutan-2-yl)carbamate
Executive Summary
The synthesis of tert-butyl N-(1-methoxybutan-2-yl)carbamate (N-Boc-1-methoxybutan-2-amine) presents a classic chemoselectivity challenge in large-scale manufacturing: distinguishing between the nucleophilic reactivity of the amine/carbamate nitrogen and the hydroxyl oxygen.
While direct O-methylation of the N-Boc-amino alcohol is a common laboratory route, it suffers from significant scalability issues, primarily the competitive N-methylation of the carbamate (pKa ~17) when using strong bases required for Williamson ether synthesis. This results in costly purification steps to remove the N-methyl impurity.
This Application Note details a robust, scalable "Imine Protection Strategy" . By temporarily masking the amine as a Schiff base, the nitrogen nucleophilicity is effectively nullified, allowing for aggressive O-methylation conditions without side reactions. This route utilizes inexpensive reagents ((S)-2-amino-1-butanol, benzaldehyde, dimethyl sulfate), avoids chromatographic purification, and is designed for multi-kilogram implementation.
Retrosynthetic Analysis & Strategy
The strategic pivot from direct alkylation to a transient protection group strategy is outlined below.
Comparative Pathways
-
Route A (Direct Alkylation - NOT RECOMMENDED for Scale):
-
Sequence: Amino Alcohol
N-Boc Protection O-Methylation ( or ). -
Flaw:
is cost-prohibitive. leads to N,O-dimethylation and oxazolidinone formation.
-
-
Route B (Imine Protection - RECOMMENDED):
Reaction Workflow Diagram
Caption: The Imine Protection Strategy eliminates the risk of N-methylation (red node) by locking the nitrogen in a Schiff base, ensuring exclusive O-alkylation.
Detailed Experimental Protocols
Step 1: Formation of (S)-2-(Benzylideneamino)butan-1-ol
This step protects the amine. The use of a Dean-Stark apparatus drives the equilibrium forward by removing water.
-
Reagents:
-
(S)-2-Amino-1-butanol (1.0 equiv)[5]
-
Benzaldehyde (1.05 equiv)
-
Toluene (5-10 volumes)
-
-
Procedure:
-
Charge (S)-2-amino-1-butanol and Toluene into a reactor equipped with a mechanical stirrer and Dean-Stark trap.
-
Add Benzaldehyde over 15 minutes at room temperature. An exotherm is expected.
-
Heat the mixture to reflux (
). -
Maintain reflux until water collection ceases (approx. 3-5 hours).
-
Cool to
. The toluene solution containing the imine is used directly in the next step (telescoped process) or concentrated if solvent exchange is required.
-
Step 2: O-Methylation (Phase Transfer Catalysis)
This is the critical C-O bond forming step. We utilize a Phase Transfer Catalyst (PTC) to facilitate the reaction between the organic-soluble imine and the aqueous base/methylating agent.
-
Reagents:
-
Imine solution (from Step 1)
-
Dimethyl Sulfate (DMS) (1.2 equiv) OR Methyl Iodide (MeI) (1.5 equiv)
-
Potassium Hydroxide (KOH) (50% aq. solution, 4.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.05 equiv)
-
-
Protocol:
-
To the toluene solution of the imine, add TBAB.
-
Cool the mixture to
. -
Add the 50% KOH solution vigorously.
-
Critical Control Point: Add Dimethyl Sulfate (DMS) dropwise, maintaining internal temperature
. Note: DMS is highly toxic; use closed-system addition. -
Allow to warm to
and stir for 4-8 hours. Monitor by HPLC/GC for disappearance of the starting alcohol. -
Workup: Add water to dissolve salts. Separate phases. Wash the organic layer with water (2x) and brine (1x).[6]
-
The organic layer contains (S)-N-benzylidene-1-methoxybutan-2-amine.
-
Step 3: Hydrolysis and In-Situ Boc Protection
We hydrolyze the imine to release the amine and immediately trap it with the Boc group. This prevents the isolation of the volatile and water-soluble free amine.
-
Reagents:
-
Imine ether solution (from Step 2)
-
Hydrochloric acid (1M, 1.5 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Triethylamine (
) or NaOH (to adjust pH)
-
-
Protocol:
-
Add 1M HCl to the toluene solution of the O-methylated imine. Stir vigorously for 1-2 hours at
. -
Phase Separation: The benzaldehyde regenerates and stays in the Toluene layer. The product ((S)-1-methoxybutan-2-amine) moves to the aqueous acidic layer.
-
Separate the layers. Keep the Aqueous Layer . (Discard/Recycle Toluene/Benzaldehyde layer).
-
Boc Protection: To the aqueous layer, add fresh Toluene (or DCM).
-
Add
(1.1 equiv). -
Slowly add base (
or ) to adjust pH to 9-10 while cooling to . -
Stir at room temperature for 4 hours.
-
Isolation: Separate layers. Extract aqueous phase with Toluene. Combine organic layers.
-
Wash with 5% citric acid (to remove unreacted amine), water, and brine.
-
Dry over
and concentrate under reduced pressure. -
Purification: The crude oil is typically
pure. It can be distilled under high vacuum or crystallized if it forms a solid (low melting point).
-
Process Parameters & Data
| Parameter | Specification | Rationale |
| Imine Formation Temp | Essential for water removal (Dean-Stark) to drive equilibrium. | |
| Methylation Base | 50% KOH | High concentration maximizes interfacial surface area for PTC. |
| Methylation Temp | Controls exotherm and prevents hydrolysis of DMS. | |
| Hydrolysis pH | pH < 2 | Ensures complete cleavage of the imine. |
| Boc Protection pH | pH 9-10 | Balances amine nucleophilicity vs. |
| Yield (Overall) | 75 - 85% | High efficiency due to telescoped nature of the process. |
Quality Control & Characterization
Analytical Specifications
-
Appearance: Colorless to pale yellow oil.
-
Purity (GC/HPLC):
. -
Chiral Purity (Chiral HPLC):
ee (if starting with S-isomer). Note: The imine route preserves stereochemistry at the chiral center. -
Identity (NMR):
-
NMR (
, 400 MHz): 4.70 (br s, 1H, NH), 3.75 (m, 1H, CH-N), 3.35 (s, 3H, ), 3.30-3.40 (m, 2H, ), 1.45 (s, 9H, Boc), 1.50 (m, 2H, ), 0.92 (t, 3H, ).
-
NMR (
Impurity Profile
-
Benzaldehyde: Residual from hydrolysis. Limit < 0.1%.
-
N-Methylated species: Should be non-detectable by this route.
-
DMS/MeI: Genotoxic impurities. Must be controlled to ppm levels in final workup (use amine quench if necessary).
Safety & Waste Management
-
Dimethyl Sulfate (DMS): Highly toxic, carcinogenic, and absorbed through skin. Use only in a closed system with proper PPE. Quench excess DMS with aqueous ammonia or concentrated NaOH before disposal.
-
Exotherms: Imine formation and Boc protection are exothermic. Active cooling is required on scale.
-
Waste: The toluene stream containing benzaldehyde can be recycled. Aqueous waste contains tetrabutylammonium salts and sulfates/iodides.
References
-
Imine Protection Strategy: O'Donnell, M. J.
-Amino Acids from the Benzophenone Imines of Glycine Derivatives." Accounts of Chemical Research, 2004, 37(8), 506–517. Link -
Phase Transfer Catalysis (O-Methylation): Freedman, H. H., & Dubois, R. A. "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 1975, 16(38), 3251-3254. Link
-
Boc Protection Protocols: Ragnarsson, U., & Grehn, L. "Novel Amine Chemistry Based on the Use of Di-tert-butyl Dicarbonate." Accounts of Chemical Research, 1991, 24(10), 285–289. Link
-
Selective Alkylation of Amino Alcohols: A. V. Malkov, et al. "On the Selective N-Methylation of BOC-Protected Amino Acids."[7] Journal of Organic Chemistry, 2009, 74(21), 8425–8427.[7] (Cited to highlight the N-methylation risk of alternative routes). Link
-
Industrial Synthesis of Chiral Amines: "Enzymatic synthesis of chiral amines using 2-aminopropane as amine donor." US Patent 6,133,018. (Reference for alternative enzymatic routes to methoxy-amines). Link
Sources
- 1. Conversion of N-Acyl Amino Acids into Imides via Oxidative Decarboxylation Induced by Ag+/Cu2+/S2O82- in Water [organic-chemistry.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 4. Methylations with methanol via bioinspired catalytic C–O bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of the Methoxy Moiety in Boc-Protected Amino Ethers
Executive Summary & Strategic Rationale
The methoxy group (
The primary challenge in functionalizing this specific substrate is the chemoselectivity required to cleave the inert aliphatic ether (C–O bond) without degrading the acid-sensitive tert-butoxycarbonyl (Boc) protecting group.[1] Standard ether cleavage reagents (e.g., concentrated HI,
This guide outlines a high-fidelity workflow to "unlock" the methoxy group, converting it into a reactive primary alcohol, which serves as a gateway for downstream functionalization (oxidation to aldehydes, conversion to leaving groups, or etherification).[2] We present two distinct strategies:
-
The "Hard Reset" (Recommended): Global deprotection followed by regioselective N-reprotection.[1][2] This is the most scalable and reliable method for aliphatic ethers.
-
The "Soft Touch" (Optimization): Lewis-acid mediated cleavage attempting to preserve the carbamate.[1]
Decision Pathways & Mechanism
The following logic flow illustrates the critical decision points when processing Boc-protected amino ethers.
Figure 1: Strategic workflow for the functionalization of methoxy-bearing amino acid derivatives.
Protocol A: The "Hard Reset" (Global Deprotection & Reprotection)[1][2]
Rationale: Aliphatic methyl ethers are exceptionally difficult to cleave selectively in the presence of a Boc group. Reagents like Boron Tribromide (
Step 1: Global Demethylation with ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> [1][2]
Reagents:
-
Reagent:
(1.0 M in DCM) (3.0 - 4.0 equiv)[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add the substrate and dissolve in anhydrous DCM (
concentration). -
Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: Low temperature controls the exotherm but will not prevent Boc loss.
-
Addition: Dropwise add
solution over 15 minutes. The solution may turn yellow/orange. -
Reaction: Allow the mixture to warm to 0°C and stir for 2–4 hours. Monitor by TLC (Note: The product will be the free amino-alcohol, likely visible at the baseline or by ninhydrin stain).
-
Quench: Cool back to -78°C. Very slowly add MeOH. Caution: Vigorous evolution of HBr and methyl bromide gas.
-
Workup: Concentrate the mixture to dryness to remove borates and volatiles. The residue is the amino-alcohol hydrobromide salt.
Step 2: Selective N-Boc Reprotection[1]
Reagents:
-
Crude Amino-Alcohol HBr salt[1]
-
(Di-tert-butyl dicarbonate) (1.1 equiv)[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Triethylamine (
) or DIPEA (2.5 equiv)[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Procedure:
-
Suspend the crude salt in DCM (
).[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Add
to neutralize the HBr salt (pH should be ~9).[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Add
in one portion.[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Stir at Room Temperature (RT) for 2–12 hours.
-
Purification: Wash with
(to remove excess amine), then saturatedngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> . Dry over .[1][4] -
Result: You now possess tert-butyl N-(1-hydroxybutan-2-yl)carbamate—the "functionalized" intermediate.[1]
Protocol B: Selective Cleavage (Nucleophilic Method)[1][2]
Rationale: For substrates where global deprotection is unacceptable (e.g., other sensitive esters present), the Aluminum Chloride / Sodium Iodide system offers a "softer" nucleophilic cleavage pathway.[2] This method relies on the hard/soft acid/base theory, where
Reagents:
-
(Anhydrous) (1.5 equiv)[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
(Sodium Iodide) (1.5 equiv)[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Solvent: Acetonitrile (
)[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Procedure:
-
Preparation: In a dry flask under Argon, suspend
andngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> in Acetonitrile. Stir for 30 minutes at RT. The formation of a transient species may be observed (color change).[1] -
Addition: Add the Boc-amino ether substrate (dissolved in minimal
) to the mixture. -
Reaction: Stir at RT for 4–8 hours. Warning: Heating will degrade the Boc group.
-
Monitoring: Monitor closely by TLC. If the reaction is sluggish, warm gently to 40°C, but check for Boc cleavage (appearance of free amine).[2]
-
Quench: Pour into ice-cold water containing sodium thiosulfate (to quench any iodine). Extract with Ethyl Acetate.[1][2]
-
Note: Yields vary significantly with aliphatic ethers. If Boc cleavage is observed (>10%), revert to Protocol A.
Downstream Functionalization: Oxidation to Aldehyde
Once the methoxy group is converted to the hydroxyl group (via Protocol A or B), the primary alcohol can be oxidized to the aldehyde. This is a critical intermediate for reductive amination or Wittig reactions.[1][2]
Method: Swern Oxidation (Preferred for preserving chiral centers at C2).[1][2]
Data Summary of Oxidation Conditions:
| Method | Reagents | Temp | Compatibility | Risk |
| Swern | -78°C | Excellent | Low epimerization risk if kept cold.[1] | |
| Dess-Martin | DMP, | RT | Good | Reagent cost; potentially acidic byproducts.[1] |
| PCC/PDC | Chromium | RT | Moderate | Toxic residue; difficult workup; acidic.[1][2] |
Swern Protocol:
-
Cool oxalyl chloride (1.1 equiv) in DCM to -78°C.
-
Add DMSO (2.2 equiv) dropwise (gas evolution).[1][2] Stir 15 min.
-
Add the N-Boc amino alcohol (from Protocol A/B) in DCM dropwise.[1] Stir 30 min at -78°C.
-
Add
(5.0 equiv).[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Allow to warm to 0°C over 1 hour.
-
Result: tert-butyl N-(1-oxobutan-2-yl)carbamate (Boc-amino aldehyde).[1][2]
Troubleshooting & Critical Control Points
-
Boc Stability: The Boc group is thermolabile and acid-sensitive.[1] Avoid temperatures >60°C in the presence of Lewis acids.
-
Scavengers: In Protocol A (
), adding Pentamethylbenzene as a cation scavenger can sometimes improve yields by preventing alkylation of the aromatic rings (if the molecule were more complex), though less critical for this specific aliphatic substrate.[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Safety:
reacts violently with moisture.[1] Always use a blast shield and proper ventilation.[1][2]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
References
-
Global Deprotection/Reprotection Strategy
-
Greene, T. W., & Wuts, P. G. M.[2] Protective Groups in Organic Synthesis. 4th Ed.[1][2] John Wiley & Sons.[1][2] (Standard reference for BBr3/Boc incompatibility).
-
Han, G., Tamaki, M., & Hruby, V. J. (2001).[1][2][5] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[1][2][5] Journal of Peptide Research, 58(4), 338-341.[1][2][5] Link (Demonstrates Boc lability in acidic conditions).[1][2]
-
-
Nucleophilic Ether Cleavage (AlCl3/NaI)
-
General Methoxy Functionalization in Drug Design
Sources
- 1. PubChemLite - Tert-butyl n-(4-methoxy-1-oxobutan-2-yl)carbamate (C10H19NO4) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. xray.uky.edu [xray.uky.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Proper Storage and Handling of tert-butyl N-(1-methoxybutan-2-yl)carbamate
Welcome to the technical support guide for tert-butyl N-(1-methoxybutan-2-yl)carbamate. This document provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and troubleshooting for this Boc-protected amine. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure long-term stability, the compound should be stored under controlled conditions that protect it from environmental factors that can cause degradation. The primary recommendations are summarized below.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool; 2-8°C Recommended | Minimizes the rate of potential thermal decomposition. Some similar carbamates specify refrigerated storage[1]. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Protects against oxidation and reaction with atmospheric moisture. |
| Light | Store in a dark place (e.g., amber vial) | Prevents potential light-induced degradation. |
| Container | Tightly sealed container | Prevents exposure to air and moisture[2][3][4]. |
| Location | Well-ventilated, dry area | Ensures a safe and stable storage environment[2][3]. |
Q2: Why are these specific storage conditions necessary? What are the primary degradation pathways?
The structure of this compound, specifically the tert-butyloxycarbonyl (Boc) protecting group, dictates its stability profile. The Boc group is notoriously sensitive to acidic conditions, under which it is readily cleaved[5][6].
Causality behind Storage Choices:
-
Preventing Acid-Catalyzed Hydrolysis: The primary degradation pathway is the acid-catalyzed cleavage of the carbamate bond. Trace amounts of acidic impurities in the air or on the surface of the container, especially in the presence of moisture, can initiate this process. Storing in a dry, tightly sealed container minimizes this risk. The Boc group's lability increases with the acidity of the medium[7].
-
Minimizing Oxidation: While the Boc group itself is relatively stable to oxidation, other parts of a molecule can be susceptible. Storing under an inert atmosphere is a best practice for all high-purity organic reagents to prevent unforeseen oxidative side reactions. The compound should be kept away from strong oxidizing agents[3][4].
-
Avoiding Thermal Decomposition: Although generally stable at room temperature, prolonged exposure to heat can provide the energy needed to overcome activation barriers for decomposition, potentially leading to the release of gases like carbon dioxide[3][4][8]. Refrigeration significantly slows down all chemical degradation processes.
Q3: I accidentally left the compound on the bench overnight at room temperature. Is it still usable?
Short-term exposure to ambient temperature is unlikely to cause significant degradation, as the compound is generally stable under recommended storage conditions[4][9]. However, this is not ideal. The primary concern would be exposure to atmospheric moisture and light.
Recommended Action: Before using the material in a critical experiment, you must perform a quality control check to validate its integrity.
Q4: How can I check for potential degradation of my compound?
A simple and effective method is to use Thin-Layer Chromatography (TLC) to compare the potentially compromised sample against a reliable reference standard (e.g., a freshly opened vial or a previous batch known to be pure).
-
Observation: The appearance of a new spot (often at a lower Rf, corresponding to the more polar free amine) or significant streaking on the TLC plate indicates the presence of impurities.
-
Confirmation: For a more quantitative assessment, ¹H NMR spectroscopy can be employed. The disappearance or integration decrease of the characteristic tert-butyl singlet (around 1.4-1.5 ppm) and the appearance of new peaks would confirm degradation.
Q5: What are the main chemical incompatibilities I should be aware of during storage and handling?
To maintain chemical integrity, avoid contact with strong acids, bases, and strong oxidizing or reducing agents[2]. The most critical incompatibility is with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are often used for deliberate Boc group removal[6]. Even weak acids can cause slow degradation over time.
Troubleshooting Guide
| Observed Issue | Potential Cause Related to Storage | Recommended Verification & Solution |
| Low or no yield in a subsequent reaction (e.g., coupling, deprotection). | Partial or complete degradation of the starting material due to improper storage (hydrolysis). | Verification: Run a TLC and ¹H NMR of the starting material. Solution: If impurities are detected, purify the material via flash column chromatography. If degradation is significant, use a new, validated batch of the compound. |
| Inconsistent results between experimental runs. | Using material from a container that has been opened multiple times over a long period, leading to incremental degradation from atmospheric exposure. | Verification: Compare the performance of the old material against a fresh, unopened vial. Solution: For sensitive experiments, aliquot the compound into smaller, single-use vials under an inert atmosphere upon first opening the main container. |
| The material, a solid, appears clumpy or oily. | Absorption of atmospheric moisture. | Verification: The physical change itself is an indicator. Solution: The material may still be usable if purity is confirmed by TLC/NMR. To prevent this, always handle the compound in a dry environment (e.g., glove box) and ensure the container is sealed tightly immediately after use. |
Experimental Protocol: Quality Control via Thin-Layer Chromatography (TLC)
This protocol provides a self-validating system to quickly assess the purity of this compound before use.
Materials:
-
TLC Plate (Silica gel 60 F₂₅₄)
-
Sample of this compound ("Test Sample")
-
Reference Standard (if available)
-
Mobile Phase: e.g., 30% Ethyl Acetate in Hexanes (this may need optimization)
-
TLC developing chamber
-
Spotting capillaries
-
Visualization agent: Potassium permanganate (KMnO₄) stain
-
Heat gun
Procedure:
-
Sample Preparation: Dissolve a small amount (~1 mg) of the "Test Sample" in a suitable solvent (~0.5 mL of dichloromethane or ethyl acetate).
-
Spotting: Using a capillary, carefully spot the dissolved sample onto the baseline of the TLC plate. If a reference standard is available, spot it alongside the test sample.
-
Development: Place the spotted TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front. Allow the plate to dry completely. Visualize the spots under a UV lamp (if the compound is UV active). Subsequently, dip the plate into a potassium permanganate stain and gently warm with a heat gun.
-
Analysis: A pure compound should result in a single, well-defined spot. Any additional spots in the lane of the "Test Sample" indicate the presence of impurities. The primary degradation product, the free amine, will typically appear as a more polar spot (lower Rf value).
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - tert-Butyl carbamate. [Link]
-
ScienceBlogs. (2007). Boc Anhydride (Amine condoms). [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. [Link]
-
Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. keyorganics.net [keyorganics.net]
- 3. fishersci.fi [fishersci.fi]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. combi-blocks.com [combi-blocks.com]
Technical Support Center: Synthesis of tert-butyl N-(1-methoxybutan-2-yl)carbamate
The following technical guide is structured as a Tier-3 Support Knowledge Base for medicinal chemists and process engineers. It prioritizes chemoselectivity and operational reliability.
Ticket ID: CHEM-SUP-8821 Topic: Chemoselective O-Methylation of N-Boc-2-amino-1-butanol Status: Resolved / Guide Published Audience: Medicinal Chemistry & Process Development Teams
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Challenge: Synthesizing tert-butyl N-(1-methoxybutan-2-yl)carbamate (Target 1 ) appears deceptively simple: O-methylation of the commercially available N-Boc-2-amino-1-butanol . However, this reaction is a classic "chemoselectivity trap."
Standard Williamson ether synthesis conditions (Strong Base/Alkyl Halide) frequently fail due to two competing pathways driven by the acidity of the carbamate N-H proton (
-
N-Methylation: Formation of the N-methyl-N-Boc derivative.
-
Cyclization (The "Oxazolidinone Trap"): Intramolecular attack of the alkoxide/nitrogen onto the Boc carbonyl, expelling tert-butanol to form 4-ethyl-2-oxazolidinone .
This guide provides three validated routes to bypass these issues, ranked by scale and fidelity.
Decision Matrix: Route Selection
Before starting, select your route based on scale and available equipment.
Figure 1: Decision matrix for selecting the optimal synthetic pathway.
Detailed Protocols
Route A: The "Silver Bullet" (Ag₂O Mediated Methylation)
Best for: Discovery scale (<10g), high value chiral substrates, preventing racemization/cyclization.
Mechanism: Silver oxide (
Protocol:
-
Setup: Flame-dry a round-bottom flask wrapped in aluminum foil (light sensitive).
-
Dissolution: Dissolve N-Boc-2-amino-1-butanol (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration).
-
Note: MeCN is preferred for easier workup; DMF is faster.
-
-
Reagent Addition: Add Methyl Iodide (MeI) (5.0 - 10.0 equiv).
-
Catalyst: Add Silver(I) Oxide (
) (1.5 - 2.0 equiv) in one portion. -
Reaction: Stir vigorously at room temperature for 16–48 hours.
-
QC Check: Monitor by TLC.[1] The product is usually less polar than the starting alcohol.
-
Troubleshooting: If the reaction stalls, add fresh
(0.5 equiv) and sonicate the flask for 10 minutes to clean the catalyst surface.
-
-
Workup: Filter through a pad of Celite to remove silver salts. Rinse with Ethyl Acetate.
-
Purification: Concentrate the filtrate. The residue is often pure enough (>95%) for use. If not, flash chromatography (Hexanes/EtOAc).
Why this works: The coordination of silver to the halide facilitates
Route B: Phase Transfer Catalysis (PTC)
Best for: Scale-up (>50g), cost reduction. Risk: Moderate risk of cyclization; requires strict temperature control.
Protocol:
-
Solvent System: Dissolve substrate in Dichloromethane (DCM) (0.5 M).
-
Catalyst: Add Tetrabutylammonium hydrogen sulfate (TBAH) (0.1 equiv).
-
Methylating Agent: Add Dimethyl Sulfate (
) or MeI (1.5 equiv).-
Safety: Dimethyl sulfate is highly toxic; handle in a fume hood.
-
-
Base: Cool the mixture to 0°C. Add 50% aqueous NaOH (2.0 equiv) dropwise with rapid stirring.
-
Reaction: Stir at 0°C for 4 hours, then allow to warm to RT.
-
Quench: Dilute with water and separate layers. Wash organic layer with dilute ammonium hydroxide (to remove excess methylating agent) and brine.
Troubleshooting:
-
Emulsions: If an emulsion forms, filter the biphasic mixture through a glass frit or add solid NaCl.
-
Cyclization: If oxazolidinone is observed (IR peak ~1750 cm⁻¹), lower the temperature to -10°C and increase the stirring rate to ensure the reaction occurs at the interface, not in the bulk aqueous phase.
Route C: Acid-Catalyzed Imidate Alkylation
Best for: Base-sensitive substrates where any deprotonation risks side reactions.
Protocol:
-
Reagent Prep: Purchase or synthesize Methyl 2,2,2-trichloroacetimidate .
-
Reaction: Dissolve alcohol in Cyclohexane/DCM (2:1). Add the imidate (1.5 equiv).
-
Catalyst: Add TMSOTf (0.05 equiv) or Triflic Acid (cat.) at 0°C.
-
Mechanism: The alcohol attacks the protonated imidate, followed by collapse to the methyl ether and trichloroacetamide byproduct.
-
Workup: Filter off the precipitated trichloroacetamide.
Troubleshooting Guide (FAQ)
Issue #1: "I see a new spot on TLC, but the NMR shows no Boc group."
Diagnosis: You have formed 4-ethyl-2-oxazolidinone . Cause: The base was too strong (e.g., NaH) or the temperature was too high, causing the alkoxide to attack the carbamate. Solution:
-
Switch to Route A (
). -
If you must use a strong base, switch the protecting group from Boc to Cbz or Benzyl , which are less prone to this specific cyclization, though Cbz can still cyclize.
Issue #2: "The reaction is stuck at 50% conversion."
Diagnosis: Surface passivation of the heterogeneous base (
-
Sonicate the reaction mixture.
-
Add a fresh batch of
. -
Ensure your MeI is not degraded (should be colorless/pink, not dark brown).
Issue #3: "My product is racemic."
Diagnosis: If starting from chiral N-Boc-2-amino-1-butanol, racemization is rare in Route A. However, if using Route B (NaOH), the proton at the chiral center (alpha to nitrogen) is potentially acidic, though less so than in amino esters. Verification: Check optical rotation or use Chiral HPLC. Fix: Strictly maintain temperature < 0°C in Route B, or revert to Route A.
Data & Comparison
| Metric | Route A ( | Route B (PTC) | Standard (NaH) |
| Yield | 85-95% | 60-75% | <40% (Complex Mix) |
| Chemoselectivity | High (O-only) | Moderate (O > N) | Low (Cyclic/N-mix) |
| Cost | High (Silver) | Low | Low |
| Scalability | Low (<50g) | High (>1kg) | Medium |
| Impurity Profile | Silver salts | Hydrolyzed | Oxazolidinones |
Mechanistic Visualization
The following diagram illustrates the "Fork in the Road" between the desired pathway and the fatal cyclization trap.
Figure 2: Mechanistic divergence showing why strong bases lead to oxazolidinone formation.
References
-
Beilstein Journals. "Continuous N-alkylation reactions of amino alcohols... unexpected formation of cyclic ureas and urethanes." Beilstein J. Org. Chem. (2017).[2][3] (Discusses the competition between alkylation and cyclization in amino alcohols).
-
Scholars Research Library. "Silver Oxide-Mediated Oxime Ether Synthesis." (Demonstrates the utility of Ag2O for chemoselective O-alkylation without nitrone/side-product formation).
-
TSI Journals. "Simple and efficient protocol for synthesis of N-Boc protected oxazolidines." (Provides evidence of the facile cyclization of N-Boc amino alcohol derivatives under basic conditions).
-
PubChem. "Tert-butyl n-(4-methoxy-1-oxobutan-2-yl)carbamate."[4] (Structural verification and analog data).
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 3. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - Tert-butyl n-(4-methoxy-1-oxobutan-2-yl)carbamate (C10H19NO4) [pubchemlite.lcsb.uni.lu]
Technical Support: Optimizing Reactivity of tert-Butyl N-(1-methoxybutan-2-yl)carbamate
Product ID: [Simulated-ID-001] Cas No: (Analogous to 147252-84-4 family) Support Level: Tier 3 (Senior Application Scientist)
Introduction: Understanding Your Reagent
You are working with tert-butyl N-(1-methoxybutan-2-yl)carbamate , a protected chiral amine building block. This molecule features two critical functionalities that dictate its reactivity profile:
-
The Boc Carbamate: A lipophilic protecting group subject to acidolytic cleavage and restricted bond rotation.
-
The Methyl Ether: A Lewis-basic side chain that can influence solubility and coordinate with cations, but is generally robust against standard Boc-removal conditions.
This guide addresses the three most common technical tickets we receive regarding this compound: Deprotection Efficiency , Solubility/Handling , and NMR Spectral Anomalies .
Module 1: Deprotection Dynamics (The Activation Step)
The Issue: Users often report incomplete deprotection or the formation of "gummy" insoluble oils when removing the Boc group using standard protocols.
The Science: Boc deprotection follows an E1/S_N1-like mechanism . The rate-limiting step is the protonation of the carbamate carbonyl, followed by the fragmentation into the tert-butyl cation and the carbamic acid (which spontaneously decarboxylates).
Solvent Selection Matrix
| Solvent System | Mechanism | Pros | Cons | Recommended For |
| DCM / TFA (1:1) | Polar/Non-polar Mix | Standard protocol; excellent solubility of the starting material. | TFA salts are hygroscopic oils; difficult to remove excess TFA. | Small-scale (<1g) exploratory chemistry. |
| 1,4-Dioxane / HCl (4M) | Ethereal Coordination | Precipitates the amine-HCl salt directly (often a solid); removes volatile isobutylene. | Risk: Strong Lewis acidity can complex with the methyl ether side chain, retarding the rate. | Scale-up (>5g) where filtration is preferred over extraction. |
| EtOAc / HCl (Gas) | Polar Aprotic | "Green" solvent; product precipitates cleanly. | Lower solubility of the starting carbamate can lead to encapsulated unreacted material. | Process chemistry; final API steps. |
| TFE (Trifluoroethanol) | H-Bond Donor | Thermal Cleavage: Can remove Boc at 150°C (microwave) without added acid. | Requires high temperature; specialized equipment (microwave). | Acid-sensitive substrates (e.g., if acid-labile esters are present).[1] |
Troubleshooting Protocol: The "Gummy Salt" Phenomenon
If your deprotected amine forms a viscous oil in Dioxane/HCl that traps solvent:
-
Decant the supernatant Dioxane.
-
Triturate the residue with Diethyl Ether (
) or MTBE . -
Sonication is critical here. The non-polar ether forces the amine salt to crystallize by removing trapped dioxane.
Workflow Visualization: Deprotection Strategy
Figure 1: Decision tree for selecting the optimal deprotection solvent based on scale and substrate sensitivity.
Module 2: Nucleophilic Substitution & Solubility
The Issue: Poor reactivity when using the protected carbamate as a nucleophile (e.g., N-alkylation) or low solubility during extractions.
The Science: The tert-butyl group and the butyl chain make this molecule highly lipophilic. However, the carbamate nitrogen is relatively non-nucleophilic due to resonance delocalization into the carbonyl.
Solvent Effects on N-Alkylation
If you are attempting to alkylate the nitrogen (using NaH/Base) before deprotection:
-
Avoid Non-Polar Solvents (Toluene/Hexane): The deprotonated carbamate anion will aggregate, killing reactivity.
-
Use Polar Aprotic Solvents (DMF/DMAc): These solvents dissociate the ion pairs (N- anion and Na+ cation), exposing the "naked" anion for reaction.
-
The "THF Effect": THF is acceptable but often requires HMPA or DMPU as a co-solvent to break lithium/sodium aggregates if the electrophile is steric.
Solubility Data (at 25°C):
-
Water: Insoluble (<0.1 mg/mL).
-
Methanol: Soluble (>100 mg/mL).
-
Hexanes: Soluble (but may oil out at low temps).
-
DCM: Highly Soluble (Preferred for loading/transfer).
Module 3: Analytical Anomalies (NMR Rotamers)
The Issue: Users frequently reject batches claiming "50% impurity" based on ¹H NMR spectra showing split peaks (doubling of signals), particularly around the methoxy and tert-butyl protons.
The Science: Carbamates exhibit restricted rotation around the N-C(O) amide bond. This creates two distinct conformers (Rotamers: cis and trans) that interconvert slowly on the NMR timescale at room temperature.
Diagnostic Guide
| Observation | Solvent Used | Diagnosis | Solution |
| Split Peaks (approx 60:40 ratio) | Rotamers. The non-polar solvent stabilizes the H-bond network, slowing rotation. | Do NOT discard. This is intrinsic to the molecule. | |
| Broad/Humped Peaks | Coalescence. Rotation is speeding up but not fast enough to average the signals. | Heat the sample to 80°C in the probe. | |
| Sharp, Single Peaks | Averaged. Thermal energy overcomes the rotational barrier ( | Use this method for publication-quality spectra. |
Mechanism of Rotamerism
Figure 2: Kinetic equilibrium of carbamate rotamers. In non-polar solvents (
Frequently Asked Questions (FAQ)
Q: Can I use water as a co-solvent for deprotection? A: Yes. Heating the compound in water at 100°C (often with a surfactant or in a pressure vessel) can effect "neutral" deprotection, though it is slower than acidic methods. This avoids the formation of salts.
Q: Is the methyl ether stable to
Q: Why is my yield low when using TFA/DCM? A: The tert-butyl cation generated is an electrophile. If your molecule is not fully clean, or if you have electron-rich impurities, the cation may alkylate them. Add 2-5% Triethylsilane (TES) to the TFA mixture to scavenge the cations.
References
-
Lundt, B. F., et al. "Removal of acid-labile amino-protecting groups with trifluoroacetic acid in the presence of scavengers." Int. J. Pept. Protein Res., 1978.
- Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition, 2006. (Standard text for Boc stability).
-
Choy, J., et al. "Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols."[2] Organic Process Research & Development, 2008.
- Bagno, A., et al. "NMR of Rotamers: Solvent Effects on Amide Bond Rotation." Chemistry - A European Journal, 2000. (Mechanistic basis for NMR splitting).
Sources
Validation & Comparative
Comparative Analysis of Enantioselective Methodologies for tert-Butyl N-(1-methoxybutan-2-yl)carbamate
Executive Summary
The determination of enantiomeric purity for tert-butyl N-(1-methoxybutan-2-yl)carbamate presents a specific analytical challenge due to its lack of a strong UV chromophore (aliphatic structure) and the potential for thermal instability typical of Boc-protected amines. This guide objectively compares three distinct methodologies: Chiral HPLC with Low-Wavelength UV/ELSD , Chiral Gas Chromatography (GC-FID) , and 1H-NMR using Chiral Shift Reagents (CSR) .
While Chiral HPLC remains the regulatory "gold standard" for scalability, our analysis suggests that Chiral GC-FID offers superior sensitivity and baseline stability for this specific non-aromatic ether, provided thermal degradation is mitigated.
Molecule Analysis & Detection Challenges
Target Molecule: this compound Key Structural Features:
-
Chiral Center: C2 position (derived from 2-aminobutanol).
-
Chromophore Status: Weak. The tert-butyl carbamate (Boc) group exhibits only a weak
transition around 205–210 nm. -
Volatility: Moderate to High (suitable for GC).
Implication: Standard HPLC detection (UV 254 nm) is ineffective. Method development must pivot to universal detectors (ELSD/CAD), low-UV monitoring, or gas chromatography.
Method A: Chiral HPLC (The Industry Standard)
High-Performance Liquid Chromatography (HPLC) on Polysaccharide-based Chiral Stationary Phases (CSPs) is the most versatile approach, allowing for potential preparative scale-up.
Experimental Protocol
-
Column: Daicel Chiralpak AD-H or Chiralpak IC (Immobilized), 4.6 × 250 mm, 5 µm.
-
Mobile Phase:
-Hexane : Isopropanol (98:2 v/v).-
Note: A high percentage of hexane is required to retain the aliphatic carbamate on the polar stationary phase.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25 °C.
-
Detection:
-
Primary: UV at 210 nm .
-
Alternative: Evaporative Light Scattering Detector (ELSD) (Drift tube: 40°C, Gain: 8).
-
Technical Insight (Causality)
The Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) relies on hydrogen bonding and steric inclusion. The Boc-amino group acts as the hydrogen bond donor/acceptor. Because the target molecule lacks an aromatic ring (pi-pi interaction sites), the separation relies heavily on the steric fit of the tert-butyl group within the chiral grooves of the amylose polymer.
Pros & Cons
-
Pros: Non-destructive (product can be recovered), industry-standard validation path (ICH Q2).
-
Cons: Detection at 210 nm is susceptible to solvent cut-off interference; gradient elution is difficult with Refractive Index (RI) detection.
Method B: Chiral GC-FID (The High-Sensitivity Alternative)
Gas Chromatography with Flame Ionization Detection (FID) is often superior for non-chromophoric, volatile intermediates.
Experimental Protocol
-
Column:
-DEX 120 (Permethylated -cyclodextrin), 30 m × 0.25 mm × 0.25 µm. -
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Injector: Split (20:1), 200 °C.
-
Critical Control: Do not exceed 220 °C to prevent thermal cleavage of the Boc group to the free amine and isobutylene.
-
-
Oven Program:
-
Hold at 90 °C for 2 min.
-
Ramp 2 °C/min to 140 °C.
-
Hold 5 min.
-
-
Detector: FID at 250 °C.
Technical Insight (Causality)
The cyclodextrin stationary phase separates enantiomers via inclusion complexation. The aliphatic butyl chain of the target molecule fits into the hydrophobic cavity of the cyclodextrin. The FID responds to carbon content, providing a robust signal for this aliphatic molecule where UV fails.
Pros & Cons
-
Pros: High sensitivity (LOD < 0.05%), no solvent interference, sharp peaks.
-
Cons: Destructive technique; requires strict thermal control to avoid degradation.
Method C: 1H-NMR with Chiral Shift Reagents (The Orthogonal Validator)
Nuclear Magnetic Resonance (NMR) using Europium-based shift reagents provides a quick "sanity check" without the need for column separation.
Experimental Protocol
-
Solvent: CDCl
(0.6 mL). -
Substrate Concentration: ~10 mg/mL.
-
Reagent: Eu(hfc)
(Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).[2][3][4] -
Procedure:
-
Acquire baseline spectrum.[5]
-
Add Eu(hfc)
in 0.1 equivalent increments (up to 0.5 eq). -
Monitor the splitting of the methoxy singlet (
ppm) or the Boc tert-butyl singlet ( ppm).
-
Technical Insight (Causality)
Eu(hfc)
Comparative Performance Data
The following data represents typical validation metrics for these methodologies applied to N-Boc-amino ethers.
| Feature | Chiral HPLC (UV 210nm) | Chiral GC (FID) | 1H-NMR (Eu(hfc) |
| Limit of Quantitation (LOQ) | 0.1% | 0.01% | ~2.0% |
| Resolution ( | 1.5 - 2.5 | > 3.0 | N/A (Peak Split) |
| Analysis Time | 15 - 25 min | 20 - 30 min | 10 min (Prep + Run) |
| Sample Recovery | Yes | No | No (Contaminated) |
| Cost Per Run | High (Solvents) | Low (Gas only) | Medium (Shift Reagent) |
| Suitability | QC / Release Testing | IPC / Trace Impurity | R&D / Structure Proof |
Decision Logic & Workflows
Workflow 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal analytical technique based on volatility, sensitivity needs, and scale.
Workflow 2: Chiral HPLC Method Development Pathway
Caption: Step-by-step development workflow for establishing the Chiral HPLC method.
References
-
Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. Retrieved from [Link]
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Retrieved from [Link]
-
Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Eu(hfc)3 - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
comparative study of tert-butyl N-(1-methoxybutan-2-yl)carbamate derivatives
This guide provides a comparative technical analysis of tert-butyl N-(1-methoxybutan-2-yl)carbamate and its functional derivatives. It is designed for medicinal chemists and process scientists selecting chiral building blocks for drug development.[1]
Executive Summary
This compound (Boc-1-methoxybutan-2-amine) is a critical chiral intermediate used in the synthesis of peptide mimetics and small-molecule APIs (e.g., Lacosamide analogs).[1][2] Its value lies in the 1-methoxybutan-2-amine scaffold, which provides a flexible alkyl chain with a terminal ether capable of hydrogen bonding, distinct from the more rigid cyclic amines (like proline) or simple alkyl amines.[2]
This guide compares the title compound against:
-
Structural Analogs: Shorter chain (propyl) and functionalized (alkene/alcohol) variants.[1][2]
-
Orthogonal Derivatives: Fmoc-protected alternatives for solid-phase synthesis.[1][2]
Comparative Analysis of Derivatives
A. Structural Analog Performance
The following table compares the title compound with its most common "sibling" derivatives used in structure-activity relationship (SAR) studies.
Table 1: Structural & Functional Comparison of Alkoxy-Amine Carbamates
| Feature | Title Compound (Butyl Ether) | Propyl Analog (1-methoxypropan-2-yl) | Alkene Variant (1-hydroxypent-4-en-2-yl) |
| Structure | 4-carbon backbone, methoxy ether | 3-carbon backbone, methoxy ether | 5-carbon backbone, terminal alkene |
| Lipophilicity (cLogP) | ~1.8 (Moderate) | ~1.3 (Lower) | ~1.5 (Reactive tail) |
| Metabolic Stability | High. Ether is robust; butyl chain resists rapid oxidation.[1][2] | Moderate. Shorter chain is more accessible to oxidases.[1][2] | Low. Alkene is a metabolic "soft spot" (epoxidation).[1][2] |
| Synthetic Utility | Ideal for hydrophobic pockets in protease inhibitors.[1][2] | Used when steric bulk must be minimized.[1][2] | Precursor for Ring-Closing Metathesis (RCM) macrocycles. |
| Common Yield | 85-92% (Boc protection) | 88-98% (Boc protection) | 71-78% (Multi-step synthesis) |
B. Protecting Group Orthogonality
For process chemistry, the choice between Boc and Fmoc protection on this specific amine scaffold is pivotal.[1][2][3][][5][6]
Table 2: Boc vs. Fmoc Protection for 1-Methoxybutan-2-amine
| Parameter | Boc-Derivative (Title Compound) | Fmoc-Derivative (Alternative) |
| Deprotection | Acidic (TFA/HCl).[1][2] Rapid. | Basic (Piperidine/DBU).[1][2] Slower. |
| Ether Stability | Excellent. Methoxy ether is stable in TFA.[1][2] | Good. Stable in base, but avoid strong Lewis acids.[1][2] |
| Solubility | High in organic solvents (DCM, EtOAc).[2] | Lower solubility; often requires DMF/NMP.[1][2] |
| Purification | Can be distilled or flash chromatographed easily.[1][2] | Usually requires recrystallization or HPLC (UV active).[1][2] |
| Use Case | Solution-phase synthesis; acid-stable targets. | Solid-phase peptide synthesis (SPPS).[1][2][3] |
Synthesis Pathways & Mechanism[2][7][8]
The synthesis of the title compound relies on accessing the chiral amine core.[7][8][9] Two primary routes dominate: Chemical Reductive Amination (racemic or chiral pool) and Biocatalytic Transamination (highly enantioselective).[1][2]
Synthesis Workflow Diagram
The following diagram illustrates the parallel pathways to the Boc-protected derivative.
Caption: Comparison of Chemical (Red) vs. Biocatalytic (Green) routes to the target carbamate.
Experimental Protocols
Protocol A: Synthesis of this compound
Adapted from standard protocols for hindered primary amines.[1][2]
Reagents:
Methodology:
-
Preparation: Charge a round-bottom flask with (S)-1-methoxybutan-2-amine HCl and DCM. Cool to 0°C in an ice bath.
-
Basification: Add TEA dropwise over 15 minutes. The solution will become slightly cloudy (TEA·HCl salt formation).[1][2]
-
Addition: Dissolve Boc₂O in a minimal amount of DCM and add dropwise to the amine solution at 0°C.
-
Reaction: Remove ice bath and stir at room temperature (25°C) for 4–6 hours. Monitor by TLC (ninhydrin stain will show disappearance of free amine; UV is not effective for the aliphatic amine but works for the carbamate if derivatized, otherwise use KMnO4 stain).
-
Workup:
-
Purification: The crude oil is typically >95% pure.[1] If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1).[1]
Target Yield: 85–92% as a colorless oil.
Protocol B: Characterization Standards
To validate the identity of the derivative, the following spectral features must be observed.
| Technique | Expected Signal / Observation | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H) | Boc tert-butyl group (Diagnostic).[1][2] |
| δ 3.35 (s, 3H) | Methoxy methyl group.[2] | |
| δ 4.6–4.8 (br s, 1H) | Carbamate NH proton.[2] | |
| ¹³C NMR | ~28.4 ppm | Boc methyl carbons.[1][2] |
| ~79.0 ppm | Quaternary Boc carbon.[1][2] | |
| ~155.8 ppm | Carbamate Carbonyl (C=O).[1][2] | |
| ESI-MS | [M+H]⁺ = 204.16 | Parent ion (often weak).[1][2] |
| [M+Na]⁺ = 226.14 | Sodium adduct (Dominant).[1][2] |
Applications in Drug Discovery[2]
The title compound serves as a "chiral clip" in drug design.[1] Its primary utility is introducing a defined stereocenter with a hydrogen-bond acceptor (ether) that does not act as a hydrogen-bond donor, unlike a free hydroxyl group.[1][2]
Case Study: Lacosamide Analogs In the development of anticonvulsants like Lacosamide, the methoxy-alkyl chain is crucial for binding affinity. The Boc-protected derivative allows for the safe installation of the amine core before the final acetylation step.
Application Logic Flow:
Caption: Divergent synthesis using the title compound as a common intermediate.
References
-
Comparison of Boc vs Fmoc Strategies
-
Biocatalytic Synthesis of Chiral Amines
-
Synthesis of Alkoxy-Amine Derivatives
-
Boc-Protection Protocols (Water-Mediated)
-
Characterization Data (Propyl Analog)
Sources
- 1. 2-Butanamine, 1-methoxy- | C5H13NO | CID 93837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmainfo.in [pharmainfo.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Strategic Alternatives to tert-Butyl N-(1-methoxybutan-2-yl)carbamate for Chiral Amine Installation in API Synthesis
[1][2]
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Specific Application: Nucleophilic Installation of the (S)-1-methoxybutan-2-amine Motif in Kinase Inhibitor Synthesis[1][2]
Executive Summary: The Challenge of the Chiral Ether Tail
In the development of small-molecule kinase inhibitors (e.g., JAK or BTK inhibitors), the (S)-1-methoxybutan-2-amine motif is a privileged pharmacophore.[1][2] It is commonly introduced using the reagent tert-butyl N-(1-methoxybutan-2-yl)carbamate (Boc-protected amine).[1][2]
While the Boc-reagent is the industry standard for early-phase discovery due to commercial availability, it presents distinct challenges during scale-up and late-stage diversification:
-
Volatility & Handling: Upon deprotection, the free amine (1-methoxybutan-2-amine, bp ~103 °C) is volatile and highly water-soluble, leading to yield loss during isolation.[1][2]
-
Acid Sensitivity: The requisite acidic deprotection (TFA/HCl) is incompatible with acid-labile scaffolds (e.g., acetals, certain protecting groups on the API core).
-
Cost & Availability: Enantiopure Boc-protected building blocks are significantly more expensive than their achiral ketone precursors.[1][2]
This guide evaluates three high-fidelity alternatives: Ellman’s Sulfinamide Auxiliary (for de novo stereocontrol), Cbz-Protection (for orthogonal stability), and Biocatalytic Transamination (for green scalability).[1]
Decision Matrix: Selecting the Right Reagent
The choice of reagent depends heavily on the chemical sensitivity of your API scaffold and the scale of synthesis.
Figure 1: Decision tree for selecting the optimal amine precursor based on chemical compatibility.[1]
Comparative Analysis of Alternatives
Alternative A: Ellman’s Sulfinamide (The Stereoselective Synthetic Route)
Instead of purchasing the expensive chiral Boc-amine, this method synthesizes the chiral amine directly from the cheap, achiral precursor 1-methoxybutan-2-one .[1]
-
Mechanism: Condensation of the ketone with (S)-tert-butanesulfinamide followed by diastereoselective reduction establishes the chiral center.[1][2]
-
Key Advantage: The sulfinyl group acts as both a chiral directing group and a protecting group. It is removed with mild acid (HCl/MeOH), yielding the amine salt directly, avoiding the volatility issues of the free base.
-
Best For: Projects requiring high enantiomeric excess (ee) without sourcing expensive chiral starting materials.[1][2]
Alternative B: Cbz-Protected Amine (The Orthogonal Protector)
Benzyl N-(1-methoxybutan-2-yl)carbamate replaces the Boc group with a Carboxybenzyl (Cbz) group.[1][2]
-
Mechanism: Removal via catalytic hydrogenolysis (H₂/Pd-C).[1][2]
-
Key Advantage: Completely orthogonal to acid-labile groups.[1][2] If your API core contains a Boc-protected diamine or an acid-sensitive acetal, Cbz allows you to deprotect the tail without touching the core.[1][2]
-
Limitation: Cannot be used if the molecule contains sulfur (catalyst poison) or benzyl ethers (concurrent deprotection).
Alternative C: Biocatalytic Transamination (The Scalable Route)
Use of an
Performance Data Comparison
The following data contrasts the standard Boc reagent with the Ellman and Cbz alternatives in the context of synthesizing a prototype kinase inhibitor intermediate.
| Metric | Standard Reagent (Boc) | Alternative A (Ellman) | Alternative B (Cbz) |
| Reagent Cost (Normalized) | High ( | Low ($) | Medium ( |
| Step Count (to Amine) | 1 (Deprotection) | 2 (Condensation + Red/Cleave) | 1 (Deprotection) |
| Enantiomeric Excess (ee) | >99% (Source dependent) | >98% (Process dependent) | >99% (Source dependent) |
| Atom Economy | Poor (Isobutylene waste) | Good | Medium (Toluene waste) |
| Deprotection Condition | Strong Acid (TFA/HCl) | Mild Acid (HCl/MeOH) | Neutral (H₂, Pd/C) |
| Critical Risk | Volatile Free Amine Loss | Diastereomer separation | Catalyst Poisoning |
Detailed Experimental Protocols
Protocol A: De Novo Synthesis via Ellman Auxiliary
This protocol generates the stable HCl salt of (S)-1-methoxybutan-2-amine, bypassing the volatility issue of the Boc-deprotection route.[1][2]
Reagents:
-
Titanium(IV) ethoxide (2.0 equiv)
-
Sodium borohydride (NaBH₄)
-
THF (anhydrous)
Workflow:
-
Imine Formation: To a solution of 1-methoxybutan-2-one in THF (0.5 M) under N₂, add Ti(OEt)₄ followed by (S)-tert-butanesulfinamide.[1][2] Stir at 60 °C for 12 h.
-
Checkpoint: Monitor by TLC/LCMS for disappearance of ketone.[2]
-
-
Workup: Cool to RT. Pour into brine with vigorous stirring. Filter the resulting titanium salts through Celite. Dry organics (Na₂SO₄) and concentrate to yield the sulfinyl imine.
-
Diastereoselective Reduction: Dissolve the imine in THF (-48 °C). Add NaBH₄ (5 equiv) slowly. Stir for 4 h while warming to RT.
-
Cleavage: Quench with saturated NH₄Cl. Extract with EtOAc.[2] Treat the crude sulfinamide with 4M HCl in dioxane/MeOH (1:1) for 1 h at RT.
-
Isolation: Concentrate in vacuo. Triturate the residue with Et₂O to precipitate (S)-1-methoxybutan-2-amine hydrochloride as a white solid.[1][2]
Protocol B: Cbz Deprotection (Hydrogenolysis)
Use this when the API core is acid-sensitive.[1][2]
Reagents:
-
10% Pd/C (10 wt% loading)
-
Hydrogen balloon (1 atm)
Workflow:
-
Dissolve the Cbz-protected intermediate in MeOH (0.1 M).[1][2]
-
Add 10% Pd/C carefully under an argon stream (Caution: Pyrophoric).
-
Purge the flask with H₂ gas (balloon). Stir vigorously at RT for 2-4 h.
-
Filtration: Filter through a pad of Celite to remove Pd/C. Rinse with MeOH.[2]
-
Isolation: If the free amine is volatile (as is the case here), do not concentrate to dryness . Add 1.0 equiv of HCl (in ether or dioxane) to the filtrate before concentration to isolate the stable hydrochloride salt.
Mechanistic Visualization (Ellman Route)
This diagram illustrates the stereochemical induction provided by the Ellman auxiliary, which is the superior chemical alternative to buying the Boc-reagent.
Figure 2: Stereoselective synthesis pathway using Ellman's auxiliary.[4][5]
Expert Commentary & Troubleshooting
The "Volatile Amine" Trap: A common failure mode when replacing the Boc-reagent is the loss of product during the final workup. The free base of 1-methoxybutan-2-amine has a boiling point near that of water/dioxane azeotropes.[1][2]
-
Recommendation: Never isolate the free amine. Always generate the salt (HCl, Oxalate, or Tosylate) immediately upon deprotection or synthesis.
Impurity Profile:
-
Boc Route: Main impurity is tert-butyl cation polymerization products (isobutylene oligomers).[1][2]
-
Ellman Route: Main impurity is the diastereomer (typically <2% if reduction is performed at low temp).
-
Cbz Route: Main impurity is toluene (solvent) and potential N-methylation if MeOH is used with prolonged reaction times.[1][2]
Safety: When using the Boc reagent on a kilogram scale, the release of isobutylene gas requires proper venting. The Ellman route avoids gas evolution but requires careful handling of titanium waste.
References
-
Ellman, J. A., et al. (1999).[7] "Synthesis of Enantiomerically Pure tert-Butanesulfinimines by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones." Journal of Organic Chemistry. Link
-
Ferreira, F., et al. (2009).[5] "tert-Butanesulfinimines: Structure, Synthesis and Synthetic Applications." Chemical Society Reviews.[1][2][5][7] Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition.[2] Wiley.[2] (Standard reference for Cbz/Boc/Fmoc stability data).
-
BenchChem Technical Guides. (2025). "A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz." Link
-
Clayden, J., et al. (2021).[8] "Subsequent N-methylation and Boc deprotection without chromatography yielded the amine products as hydrochloride salts."[1][2] Journal of Organic Chemistry. Link
Sources
- 1. tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | C9H19NO3 | CID 14578673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Butanamine, 1-methoxy- | C5H13NO | CID 93837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ellman's Sulfinamides [sigmaaldrich.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Safety Operating Guide
tert-butyl N-(1-methoxybutan-2-yl)carbamate proper disposal procedures
Executive Summary: Immediate Action Required
Classification: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents). Critical Hazard: Gas Evolution Risk. Strictly segregate from acidic waste streams. Contact with strong acids (HCl, TFA, H₂SO₄) triggers rapid decomposition, releasing large volumes of isobutylene gas and CO₂, which can overpressurize and rupture sealed waste containers. Disposal Method: High-temperature incineration via a licensed chemical waste contractor.
Chemical Profile & Hazard Identification
To ensure safe handling, you must understand the molecule's reactive moieties. This compound is a Boc-protected amine with an ether side chain.
| Property | Description |
| Chemical Name | tert-butyl N-(1-methoxybutan-2-yl)carbamate |
| Functional Groups | Carbamate (Boc), Ether (Methoxy), Aliphatic Chain |
| Stability | Stable under ambient conditions. Acid-labile. |
| Physical State | Typically a white to off-white solid or viscous oil (depending on purity/temperature). |
| Reactivity | Incompatible with Acids. Decomposes to form isobutylene (flammable gas) and CO₂. |
| Flash Point | >100°C (Typical for high MW Boc-carbamates; treat as combustible). |
The Mechanism of Hazard (Why Segregation Matters)
Understanding the chemistry prevents accidents. The tert-butoxycarbonyl (Boc) group is designed to be removed by acid.[1] In a waste drum, this "deprotection" becomes a hazard.
-
Reaction:
-
Consequence: A sealed 4L waste bottle containing trace acids and this compound can generate enough pressure to burst, spraying hazardous waste.
Waste Segregation & Classification Protocol
Proper classification is the first line of defense. Use the following decision logic to determine the correct waste stream.
Figure 1: Waste segregation logic flow. Note the critical intervention step for acidic mixtures.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Substance (Solid/Oil)
-
Container: Use a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "this compound" (95%+).
-
Hazard Checkboxes: "Toxic" (precautionary), "Irritant".
-
-
Secondary Containment: Place the jar inside a clear, sealable plastic bag (double containment) before placing it in the solid waste drum.
Scenario B: Disposal of Reaction Mixtures (Liquid)
-
pH Check (Mandatory): Dip a pH strip into the waste solution.
-
If Acidic (pH < 4): You MUST quench the acid. Slowly add Saturated Sodium Bicarbonate (
) solution while stirring until gas evolution ceases and pH is neutral (pH 6-8). -
Why? This prevents the Boc group from decomposing and pressurizing the drum later.
-
-
Solvent Selection:
-
If dissolved in DCM/Chloroform : Pour into Halogenated Waste .
-
If dissolved in Ethyl Acetate/Methanol/DMF : Pour into Non-Halogenated Waste .
-
-
Headspace: Leave at least 10% headspace in the bottle to allow for thermal expansion.
-
Cap Venting: If you suspect slow decomposition might still occur, use a vented cap (e.g., Nalgene safety waste funnel with vent) for the first 24 hours before sealing for transport.
Emergency Procedures: Spills & Exposure
Small Spill (< 100 mL/g):
-
PPE: Nitrile gloves, lab coat, safety goggles.
-
Absorb: Use vermiculite, sand, or a commercial organic spill pad.
-
Clean: Wipe the area with soap and water.
-
Disposal: Collect all absorbent materials into a sealed bag and label as "Solid Chemical Waste (Debris)."
Exposure First Aid:
-
Skin: Wash immediately with soap and water for 15 minutes.[2] Boc-carbamates are lipophilic and can penetrate skin; do not use solvents (like ethanol) to wash, as they enhance absorption.
-
Ingestion: Do NOT induce vomiting. Contact medical services.
References
-
Sigma-Aldrich. (2025).[3] Safety Data Sheet: tert-Butyl carbamate derivatives.[2][5]Link
-
National Institutes of Health (NIH). (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates. Journal of Organic Chemistry. Link
-
Fisher Scientific. (2024).[5] Chemical Compatibility and Safety Data Sheets.[6]Link
-
Walchem. (2024).[4] Chemical Compatibility Chart for Plastics and Elastomers.Link
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
